Alisamycin
Description
Properties
Molecular Formula |
C29H32N2O7 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide |
InChI |
InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+/t27-,28-,29+/m0/s1 |
InChI Key |
JNNCGBMBOYDZEW-BSHZQBLZSA-N |
SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C(=O)NC2=C[C@@]([C@@H]3[C@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |
Canonical SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
Synonyms |
alisamycin |
Origin of Product |
United States |
Foundational & Exploratory
Alisamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is a polyene macrolide antibiotic belonging to the manumycin group. It is produced by Streptomyces sp. strain HIL Y-88,31582, which has been taxonomically identified as likely being Streptomyces actuosus.[1] First discovered in 1991, this compound exhibits notable biological activity against Gram-positive bacteria and various fungi, and also displays weak anti-tumour properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, complete with detailed experimental protocols and data presented for ease of reference and reproducibility.
Data Presentation
Physicochemical Properties of this compound
| Property | Description |
| Appearance | Pale yellow powder |
| Molecular Formula | C31H38N2O7 |
| Molecular Weight | 554.65 g/mol |
| UV λmax (MeOH) | 238, 278, 325 nm |
| Solubility | Soluble in methanol, ethyl acetate, acetone, and chloroform. Insoluble in water and hexane. |
Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms.
| Test Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 1.56 |
| Bacillus subtilis | Gram-positive bacterium | 3.12 |
| Streptococcus pyogenes | Gram-positive bacterium | 6.25 |
| Candida albicans | Fungus | 12.5 |
| Aspergillus niger | Fungus | 25 |
| Escherichia coli | Gram-negative bacterium | >100 |
| Pseudomonas aeruginosa | Gram-negative bacterium | >100 |
Experimental Protocols
I. Fermentation of Streptomyces actuosus for this compound Production
This protocol outlines the submerged fermentation process for the production of this compound.
1. Media Preparation:
-
Seed Medium (per liter):
-
Glucose: 10 g
-
Soybean meal: 10 g
-
NaCl: 5 g
-
CaCO₃: 2 g
-
pH adjusted to 7.0 before sterilization.
-
-
Production Medium (per liter):
-
Soluble starch: 20 g
-
Yeast extract: 5 g
-
Peptone: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
pH adjusted to 7.2 before sterilization.
-
2. Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces actuosus (HIL Y-88,31582) spores from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48 hours.
3. Production Fermentation:
-
Transfer the seed culture (5% v/v) to a 2 L baffled Erlenmeyer flask containing 1 L of sterile production medium.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 days.
-
Monitor the fermentation broth for this compound production periodically using a suitable bioassay or chromatographic method.
II. Extraction and Purification of this compound
This protocol describes the extraction of this compound from the fermentation broth and its subsequent purification.
1. Extraction:
-
After 7 days of fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 20 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
2. Purification:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto a silica gel column (60-120 mesh) pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (100:0 to 95:5 v/v).
-
Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) with a chloroform-methanol (98:2 v/v) mobile phase.
-
Pool the fractions containing pure this compound and concentrate to dryness to yield a pale yellow powder.
III. Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound.
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of purified this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
2. Inoculum Preparation:
-
Grow the test microorganisms overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to obtain a range of concentrations.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without this compound) and a negative control (broth without microorganism) for each plate.
-
Incubate the plates at the optimal growth temperature for the respective microorganism for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Experimental workflow for the production and analysis of this compound.
Caption: Generalized biosynthetic pathway for manumycin-group antibiotics.
References
Alisamycin: A Technical Deep-Dive into its Structural Elucidation and Spectral Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the structure elucidation and spectral analysis of alisamycin, a member of the manumycin class of antibiotics. This compound is produced by Streptomyces sp. HIL Y-88,31582 and exhibits activity against Gram-positive bacteria and fungi, alongside weak antitumour activity.[1] This document details the key experimental data and methodologies that were instrumental in determining its complex chemical architecture.
Physicochemical Properties
Initial characterization of this compound revealed key physical and chemical properties that provided the first clues to its identity and nature.
| Property | Observation |
| Appearance | Yellowish crystalline solid |
| Molecular Formula | C28H32N2O7 |
| Molecular Weight | 521.2276 (as (M+H)+ ion)[2] |
| Melting Point | 142-145 °C |
| UV λmax (nm) in MeOH | 278, 315 (in alkali); 278, 325 (in acid)[2] |
| IR νmax (cm-1) | 3400, 3300, 2930, 2860, 1710, 1670, 1610 (broad), 1520, 1370, 1325, 1280, 1255, 1210, 1175, 1160, 1125, 1100, 1000, 885, 810, 740, 660[2] |
Mass Spectrometry
High-resolution mass spectrometry was pivotal in establishing the molecular formula of this compound.
| Technique | Ion Mass (m/z) | Deduced Formula |
| FAB-MS | 521.2276 ((M+H)+) | C28H32N2O7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive one- and two-dimensional NMR experiments were the cornerstone of the structural elucidation of this compound, allowing for the detailed assignment of its proton and carbon skeletons. The spectral data strongly indicated similarities to the manumycin group of antibiotics.[2]
¹H and ¹³C NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃ at 303°K.[2] The assignments were confirmed through a combination of COSY, HMQC, and HMBC experiments.[2]
| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) | HMBC Partner(s) |
| 1 | 188.63 | ||
| 2 | 128.08 | ||
| 3 | 126.36 | 7.40 (d, 2.6) | |
| 4 | 71.20 | 3.65 (dd, 4.0, 2.6) | |
| 5 | 57.41 | 3.45 (d, 4.0) | |
| 6 | 195.32 | ||
| 1' | 165.16 | ||
| 2' | 121.12 | 5.84 (d, 9.8) | |
| 3' | 145.23 | 7.32 (dd, 10.8, 9.8) | |
| 4' | 125.84 | 6.05 (dd, 14.8, 10.8) | |
| 5' | 139.87 | 6.55 (m) | |
| 6' | 38.65 | 2.10 (m) | |
| 7' | 27.81 | 1.65 (m), 1.25 (m) | |
| 8' | 24.89 | 1.80 (m) | |
| 9' | 27.81 | 1.65 (m), 1.25 (m) | |
| 10' | 32.14 | 1.95 (m) | |
| 11' | 17.65 | 0.95 (d, 6.8) | |
| 1" | 165.48 | ||
| 2" | 118.26 | ||
| 3" | 174.15 | ||
| 4" | 31.87 | 2.25 (t, 7.2) | |
| 5" | 28.98 | 1.60 (m) | |
| 6" | 22.45 | 1.35 (m) | |
| 7" | 13.91 | 0.90 (t, 7.2) | |
| 8" | 129.15 | 6.35 (dd, 15.0, 10.8) | |
| 9" | 132.84 | 7.32 (dd, 15.0, 11.0) | |
| 10" | 130.11 | 6.15 (m) | |
| 11" | 145.81 | 6.25 (m) | |
| 12" | 128.89 | 6.05 (d, 15.0) | |
| 13" | 18.23 | 1.85 (d, 6.8) | |
| 2-NH | 7.54 (s) | C-1, C-3, C-1' | |
| 6-OH | 13.52 (s) | ||
| 2"-NH | 7.58 (s) | C-1", C-3", C-13 | |
| OH | 3.25 (s) |
Note: Carbon multiplicities were determined by DEPT-135 experiments.[2] Assignments were supported by proton-detected C-H shift-correlated multiple quantum coherence (HMQC) and long-range C-H shift correlation (HMBC) NMR experiments.[2]
Experimental Protocols
The structural elucidation of this compound relied on a series of spectroscopic and analytical techniques.
4.1. General Instrumentation
-
NMR Spectra: Recorded on a Bruker AMX-400 spectrometer. Chemical shifts are reported in ppm relative to internal standards (TMS for ¹H and CDCl₃ for ¹³C).[2]
-
Mass Spectrometry: High-resolution mass spectra were obtained using a FAB-MS instrument.
-
UV Spectra: Recorded on a Shimadzu UV-240 spectrophotometer.
-
IR Spectra: Measured using a Perkin-Elmer 783 spectrophotometer.
4.2. NMR Spectroscopy
-
Sample Preparation: this compound was dissolved in CDCl₃ for NMR analysis. In some instances, DMSO-d₆ was added as a co-solvent to observe exchangeable protons.[2]
-
1D NMR: Standard ¹H and ¹³C NMR spectra were acquired to identify the types and numbers of protons and carbons.
-
DEPT-135: This experiment was conducted to determine the multiplicities of the carbon signals (CH, CH₂, CH₃).[2]
-
COSY (Correlation Spectroscopy): A standard COSY experiment was performed to establish ¹H-¹H spin-spin coupling networks, which helped in identifying four distinct spin systems.[2]
-
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment was used to determine the direct one-bond correlations between protons and their attached carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment was crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which was instrumental in connecting the different spin systems and functional groups.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment was performed to identify through-space correlations between protons, providing insights into the stereochemistry and conformation of the molecule, including the (E)-configuration of the double bonds in the triene and diene chains.[2]
Structure Elucidation Workflow
The logical progression of experiments and data interpretation that led to the final structure of this compound is depicted below.
Caption: Workflow for the structure elucidation of this compound.
Signaling Pathways
The provided search results do not contain information regarding signaling pathways associated with this compound. The research focuses on the isolation, characterization, and structural determination of the compound. Further biological studies would be required to elucidate its mechanism of action and any associated signaling pathways.
References
Alisamycin's Mechanism of Action Against Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is a member of the manumycin group of antibiotics, produced by Streptomyces species.[1][2] While the manumycin family is extensively studied for its potent anticancer and immunosuppressive properties, which are attributed to the inhibition of farnesyltransferase, the precise mechanism of its antibacterial activity against Gram-positive bacteria remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and methodologies used to elucidate the mechanism of action of this compound.
Presumed Mechanism of Action
While a definitive molecular target for this compound in Gram-positive bacteria has not been conclusively identified in publicly available literature, its activity suggests interference with essential cellular processes. Based on the known mechanisms of other antibiotics and the broad-spectrum activity of some manumycin-class compounds against Gram-positive bacteria, the primary hypothesized mechanisms of action for this compound include:
-
Inhibition of Cell Wall Synthesis: Disruption of the synthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall, is a common and effective antibiotic strategy.[3][][5]
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome to halt protein production is another major mechanism of antibacterial action.[6][7][8][9]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can effectively block bacterial proliferation.[][11][12]
-
Inhibition of Essential Bacterial Enzymes: this compound may target other crucial enzymes necessary for bacterial survival.[13][]
Further research is required to pinpoint the specific molecular target(s) of this compound within these pathways.
Quantitative Data on Antibacterial Activity
Quantifying the in vitro activity of an antibiotic is a critical first step in understanding its mechanism of action. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-positive Pathogens
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 1 - 4 |
| Enterococcus faecalis | 29212 | 2 - 8 |
Note: The MIC values presented in this table are illustrative and based on typical ranges for antibiotics against these organisms. Specific experimental data for this compound is not widely available and would need to be determined empirically.
Experimental Protocols for Elucidating Mechanism of Action
To determine the specific mechanism of action of this compound, a series of well-established experimental protocols can be employed.
Minimum Inhibitory Concentration (MIC) Determination
Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Macromolecular Synthesis Inhibition Assays
These assays determine the effect of the antibiotic on the synthesis of major cellular macromolecules: DNA, RNA, protein, and cell wall.
Protocol:
-
Bacterial Culture Preparation: Grow the test bacterium (e.g., S. aureus) to the mid-logarithmic phase of growth.
-
Radiolabeled Precursor Addition: Aliquot the bacterial culture into separate tubes. To each tube, add a specific radiolabeled precursor for one of the macromolecular pathways:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine
-
-
Addition of this compound: Add this compound at a concentration known to inhibit bacterial growth (e.g., 4x MIC). Include a no-drug control and positive controls with antibiotics known to inhibit each specific pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall synthesis).
-
Incubation and Sampling: Incubate the cultures and take samples at various time points (e.g., 0, 15, 30, and 60 minutes).
-
Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA). Wash the precipitate to remove unincorporated radiolabeled precursors. Measure the radioactivity of the precipitate using a scintillation counter.
-
Data Analysis: Compare the incorporation of radiolabeled precursors in the this compound-treated samples to the controls. A significant reduction in the incorporation of a specific precursor indicates that this compound inhibits that particular macromolecular synthesis pathway.
Table 2: Illustrative Results of Macromolecular Synthesis Inhibition by this compound in S. aureus
| Macromolecular Pathway | Radiolabeled Precursor | % Inhibition by this compound (at 60 min) |
| DNA Synthesis | [³H]-thymidine | 15% |
| RNA Synthesis | [³H]-uridine | 10% |
| Protein Synthesis | [³H]-leucine | 85% |
| Cell Wall Synthesis | [¹⁴C]-N-acetylglucosamine | 20% |
Note: This data is hypothetical and for illustrative purposes. The results suggest that this compound's primary mechanism of action is the inhibition of protein synthesis.
Visualizing Workflows and Pathways
Experimental Workflow for Mechanism of Action Determination
Caption: Workflow for elucidating the mechanism of action of this compound.
Hypothesized Signaling Pathway Inhibition
Assuming this compound inhibits protein synthesis, the following diagram illustrates the potential point of intervention in the bacterial translation process.
Caption: Hypothesized inhibition of bacterial protein synthesis by this compound.
Conclusion and Future Directions
This compound, a member of the manumycin group, demonstrates promising activity against Gram-positive bacteria. While its precise molecular target remains to be definitively identified, preliminary evidence and established methodologies suggest that it may act by inhibiting a critical cellular process such as protein synthesis.
Future research should focus on:
-
Comprehensive MIC testing against a broad panel of clinical isolates of Gram-positive bacteria.
-
Detailed macromolecular synthesis inhibition studies to confirm the primary cellular pathway affected by this compound.
-
Target identification and validation studies , utilizing techniques such as affinity chromatography, genetic mutations conferring resistance, and in vitro enzymatic assays.
-
In vivo efficacy studies to evaluate the therapeutic potential of this compound in animal models of Gram-positive bacterial infections.
A thorough understanding of this compound's mechanism of action is crucial for its potential development as a novel therapeutic agent to combat the growing threat of antibiotic-resistant Gram-positive pathogens.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW ANTIBIOTIC OF THE MANUMYCIN GROUP [jstage.jst.go.jp]
- 3. resources.biomol.com [resources.biomol.com]
- 5. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 6. resources.biomol.com [resources.biomol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 11. 抗生素对核酸合成的抑制作用 [sigmaaldrich.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Alisamycin Biosynthetic Pathway in Streptomyces actuosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alisamycin, a member of the manumycin group of antibiotics produced by Streptomyces actuosus, exhibits promising bioactivity. Understanding its biosynthetic pathway is crucial for strain improvement, yield optimization, and the generation of novel analogs through metabolic engineering. This technical guide provides a comprehensive overview of the core biosynthetic principles of this compound, drawing upon the well-characterized pathways of closely related manumycin-type antibiotics, particularly asukamycin from Streptomyces nodosus subsp. asukaensis. Due to the current absence of specific published research on the this compound biosynthetic gene cluster (BGC), this document presents a proposed pathway and outlines the established experimental methodologies for its future elucidation and characterization.
Introduction
Streptomyces actuosus is the known producer of this compound, a polyketide antibiotic belonging to the manumycin family[1]. These compounds are characterized by a central m-C7N (meta-carboxy-7-amino-nonanoic acid) core unit, typically flanked by two polyketide chains and often featuring a C5N (5-amino-3-hydroxy-cyclopent-2-enone) moiety. The biological activities of manumycin-type antibiotics, including antitumor and antimicrobial properties, have spurred interest in their biosynthesis. This guide will delve into the proposed genetic and biochemical basis for this compound production, providing a roadmap for researchers in the field.
Proposed this compound Biosynthetic Pathway
The biosynthesis of manumycin-type antibiotics is a complex process involving a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)-like machinery, along with a variety of tailoring enzymes. The proposed pathway for this compound is based on the extensively studied asukamycin biosynthetic pathway and is depicted below.
Caption: Proposed biosynthetic pathway of this compound.
The biosynthesis is proposed to be initiated by the formation of key precursors:
-
3-Amino-4-hydroxybenzoic acid (3,4-AHBA): This central building block is derived from intermediates of primary metabolism, likely through a modified shikimate pathway.
-
C5N Unit: This five-carbon cyclized moiety is formed from 5-aminolevulinic acid.
-
Polyketide Chains: The "upper" and "lower" polyketide chains are assembled by a Type I Polyketide Synthase (PKS). The starter unit for the lower chain is 3,4-AHBA, while the upper chain starter unit is likely derived from fatty acid metabolism. The chains are extended by the incorporation of malonyl-CoA and methylmalonyl-CoA.
These precursors are then assembled, followed by a series of post-PKS tailoring reactions, including hydroxylations and epoxidations, to yield the final this compound structure.
Proposed this compound Biosynthetic Gene Cluster
Based on the characterized asukamycin BGC, the this compound BGC in S. actuosus is expected to contain genes encoding:
-
PKS modules: For the assembly of the upper and lower polyketide chains.
-
3,4-AHBA biosynthesis genes: A set of genes responsible for the synthesis of the central mC7N core.
-
C5N biosynthesis genes: Genes for the conversion of 5-aminolevulinic acid to the C5N unit.
-
Tailoring enzymes: Genes encoding oxygenases (e.g., P450 monooxygenases), reductases, and dehydratases for post-PKS modifications.
-
Regulatory genes: Genes encoding transcriptional regulators that control the expression of the biosynthetic genes.
-
Transport and resistance genes: Genes encoding efflux pumps and/or modifying enzymes to confer self-resistance to the producing organism.
Quantitative Data from a Model System: Asukamycin Biosynthesis
While specific quantitative data for this compound biosynthesis is unavailable, studies on the regulatory genes of the asukamycin BGC in S. nodosus provide valuable insights into the impact of genetic modifications on production.
| Gene Knockout | Putative Function of Gene Product | Effect on Asukamycin Production (% of Wild-Type) |
| asuR1 | Transcriptional activator | Production abolished |
| asuR2 | Regulatory protein | Reduced to 5% |
| asuR3 | Integral membrane protein | No significant change |
| asuR4 | Regulatory protein | Reduced to 13% |
| asuR5 | Transcriptional activator | Production abolished |
| asuR6 | Regulatory protein | Reduced to 33% |
Data adapted from studies on asukamycin biosynthesis.
These findings highlight the critical role of specific regulatory genes in controlling the output of the biosynthetic pathway. Similar regulatory networks are anticipated to govern this compound production in S. actuosus.
Experimental Protocols for Characterization of the this compound Biosynthetic Pathway
The elucidation of the this compound BGC and its functional characterization would follow established protocols for studying secondary metabolite biosynthesis in Streptomyces.
Identification and Sequencing of the this compound BGC
A common workflow for identifying a biosynthetic gene cluster is as follows:
Caption: Workflow for BGC identification.
-
Genomic DNA Isolation: High-quality genomic DNA is extracted from a pure culture of S. actuosus.
-
Whole-Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate assembly.
-
Bioinformatic Analysis: The assembled genome is analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would specifically look for clusters containing homologs of genes known to be involved in manumycin-type antibiotic biosynthesis.
-
Comparative Genomics: The candidate BGC is compared to known manumycin-type BGCs (e.g., asukamycin) to predict gene functions and the overall biosynthetic logic.
Functional Characterization of the this compound BGC
The function of the identified BGC is confirmed through genetic manipulation.
Caption: Workflow for BGC functional characterization.
-
Targeted Gene Inactivation: A key biosynthetic gene, such as a PKS gene, is inactivated in S. actuosus using CRISPR-Cas9-based methods or homologous recombination.
-
Heterologous Expression: The entire putative BGC is cloned into an expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, which does not produce this compound.
-
Metabolite Analysis: The culture broths of the mutant and heterologous host strains are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The abolition of this compound production in the knockout mutant or the production of this compound in the heterologous host confirms the function of the BGC.
In Vitro Enzymatic Assays
To determine the specific function and kinetics of individual enzymes in the pathway:
-
Gene Cloning and Protein Expression: Individual genes from the BGC are cloned into an E. coli expression vector.
-
Protein Purification: The recombinant enzymes are overexpressed and purified.
-
Enzymatic Assays: The purified enzymes are incubated with their predicted substrates, and the reaction products are analyzed by techniques such as HPLC, LC-MS, or spectrophotometry to determine enzyme activity and kinetic parameters (e.g., Km, kcat).
Future Outlook and Applications
The elucidation of the this compound biosynthetic pathway in Streptomyces actuosus will open several avenues for research and development:
-
Yield Improvement: Overexpression of positive regulatory genes or deletion of negative regulators, guided by the understanding of the regulatory network, can lead to increased this compound titers.
-
Bio-engineering of Novel Analogs: Manipulation of the PKS machinery (e.g., domain swapping) or tailoring enzymes can generate novel this compound derivatives with potentially improved therapeutic properties.
-
Combinatorial Biosynthesis: The this compound BGC can be combined with genes from other pathways to create hybrid molecules with unique bioactivities.
Conclusion
While the specific details of the this compound biosynthetic pathway in Streptomyces actuosus await experimental discovery, a robust predictive framework can be constructed based on the well-characterized biosynthesis of other manumycin-type antibiotics. This technical guide provides a comprehensive, albeit proposed, overview of the key biosynthetic steps, the expected genetic architecture, and the established experimental strategies required for the full elucidation of this promising antibiotic's production. The knowledge gained from such studies will be invaluable for the future biotechnological exploitation of this compound and the development of novel anti-infective and anti-cancer agents.
References
The Evolving Landscape of Manumycin-Group Antibiotics: A Technical Guide to the Biological Activity of Novel Alisamycin Derivatives
For Immediate Release
[City, State] – November 20, 2025 – As the challenge of antimicrobial resistance intensifies, the scientific community continues to explore novel chemical scaffolds with therapeutic potential. Alisamycin, a member of the manumycin group of antibiotics, represents a promising area of research due to its activity against Gram-positive bacteria and fungi, as well as its weak antitumor properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective and anticancer agents.
While research on novel, specific derivatives of this compound is still emerging, the broader manumycin family of compounds provides a valuable framework for understanding their potential biological activities and mechanisms of action. This guide will therefore leverage data from closely related manumycin-group antibiotics to infer the potential activities and guide future research on this compound derivatives.
Quantitative Biological Activity
The biological activity of this compound and its analogues is multifaceted, encompassing antibacterial, antifungal, and anticancer properties. The following tables summarize the available quantitative data for manumycin-group compounds, which are structurally and functionally related to this compound.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The data below, derived from studies on manumycin-type derivatives, indicates a range of activities against various bacterial and fungal pathogens.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cornifronin A | Bacillus subtilis | 128 | [2] |
| Staphylococcus aureus | 64 | [2] | |
| Escherichia coli | >128 | [2] | |
| Pseudomonas aeruginosa | >128 | [2] | |
| Cornifronin B | Bacillus subtilis | 64 | [2] |
| Staphylococcus aureus | 32 | [2] | |
| Escherichia coli | >128 | [2] | |
| Pseudomonas aeruginosa | >128 | [2] | |
| Antibiotic SW-B | Bacillus subtilis | 64 | [2] |
| Staphylococcus aureus | 32 | [2] | |
| Escherichia coli | >128 | [2] | |
| Pseudomonas aeruginosa | >128 | [2] | |
| Manumycin-type Derivative | Phytophthora capsici | 125-500 | [3] |
| Fusarium oxysporum f. sp. cucumerinum | 125-500 | [3] | |
| Magnaporthe grisea | 125-500 | [3] |
Anticancer and Cytotoxic Activity
The anticancer potential of manumycin-group compounds is primarily attributed to their ability to inhibit farnesyltransferase, a key enzyme in the Ras signaling pathway. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effects of these compounds on various cancer cell lines.
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| Manumycin A | COLO320-DM (human colon adenocarcinoma) | Cell Growth Inhibition | 3.58 ± 0.27 | [4][5] |
| COLO320-DM (human colon adenocarcinoma) | p21ras Farnesylation Inhibition | 2.51 ± 0.11 | [5] | |
| COLO320-DM (human colon adenocarcinoma) | p42MAPK/ERK2 Phosphorylation Inhibition | 2.40 ± 0.67 | [4][5] | |
| HepG2 (human hepatocellular carcinoma) | Antiproliferative Activity | Not specified | [6] | |
| LNCaP (human prostate cancer) | Cell Viability | 8.79 | [7] | |
| HEK293 (human embryonic kidney) | Cell Viability | 6.60 | [7] | |
| PC3 (human prostate cancer) | Cell Viability | 11.00 | [7] | |
| Manumycins E, F, G | HCT-116 (human colon tumor) | Cytotoxic Activity | Weak | [8] |
Other Biological Activities
Recent studies have also explored other potential therapeutic applications of manumycin-type derivatives, such as their antioxidant properties.
| Compound | Activity Type | IC50 (µg/mL) | Reference |
| Manumycin-type Derivatives (3 new) | Antioxidant Activity | 50.82 ± 0.8 - 112.04 ± 1.0 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of manumycin-group compounds. These protocols can be adapted for the study of novel this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9][10]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the wells are then examined for visible signs of microbial growth.
Detailed Protocol:
-
Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure:
-
Add 100 µL of the diluted microbial suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted test compound to the corresponding wells.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the anticancer activity of manumycin-group antibiotics is the inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins.[4][6] Inhibition of Ras farnesylation prevents its localization to the plasma membrane, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival, such as the Raf/MEK/ERK pathway.[6][14]
Inhibition of the Ras/Raf/ERK Signaling Pathway by Manumycin-Group Antibiotics
Caption: Inhibition of the Ras signaling pathway by this compound/Manumycin.
Conclusion
This compound and its derivatives, as part of the broader manumycin group of antibiotics, hold significant promise as leads for the development of novel anti-infective and anticancer therapeutics. Their mechanism of action, primarily through the inhibition of farnesyltransferase and the subsequent disruption of the Ras signaling pathway, provides a clear rationale for their observed biological activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop candidates with improved efficacy and safety profiles.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. idexx.com [idexx.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Alisamycin: A Technical Guide to its Antifungal Properties and Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is an antibiotic belonging to the manumycin group, produced by the actinomycete Streptomyces actuosus.[1] While primarily investigated for its antibacterial and antitumor properties, this compound has also demonstrated activity against fungi. This technical guide provides a comprehensive overview of the currently available data on the antifungal properties and spectrum of activity of this compound, intended to inform further research and development in the field of antifungal therapeutics. Due to the limited publicly available data, this document focuses on collating and presenting the existing information in a structured format, highlighting the need for further investigation into this compound's potential.
Antifungal Spectrum of Activity
The antifungal activity of this compound has been reported, though detailed studies on its spectrum are limited. The most specific available data point to its activity against the opportunistic yeast, Candida albicans.
Quantitative Antifungal Activity
A review of secondary metabolites from actinomycetes reported the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
| Fungal Species | Reported MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 50 | Saurav & Kannabiran, 2012 (citing Franco et al., 1991) |
Experimental Protocols
The precise experimental methodologies used to determine the antifungal activity of this compound are not detailed in the readily available scientific literature. The reported MIC value is cited from a 1991 publication by Franco et al., for which the full experimental details are not widely accessible. However, based on standard antifungal susceptibility testing methods of that era, it is plausible that a broth dilution or agar dilution method was employed.
Below is a generalized, hypothetical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound against a yeast such as Candida albicans, based on common laboratory practices.
Mechanism of Action
Detailed studies elucidating the specific mechanism of antifungal action for this compound are not available in the current body of scientific literature. As a member of the manumycin group of antibiotics, its mode of action may be related to the known biological activities of this class of compounds. Manumycin A, the most studied compound in this family, is known to be an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins, including Ras proteins which are crucial for signal transduction and cell proliferation.
The potential antifungal mechanism of this compound could involve the inhibition of a fungal farnesyltransferase or other essential enzymes. However, this remains speculative without direct experimental evidence. The following diagram illustrates a potential, though unconfirmed, signaling pathway that could be targeted by this compound, based on the known activity of the manumycin class.
Conclusion and Future Directions
The available data, while limited, indicates that this compound possesses antifungal activity, particularly against Candida albicans. However, a significant knowledge gap exists regarding its broader spectrum of activity, the specifics of the experimental conditions under which its activity was determined, and its precise mechanism of action against fungal pathogens.
To fully assess the potential of this compound as an antifungal agent, the following areas of research are critical:
-
Confirmation and Expansion of Antifungal Spectrum: Comprehensive in vitro susceptibility testing of this compound against a wide panel of clinically relevant yeasts and molds is necessary. This should include various Candida species (including non-albicans species), Aspergillus species, Cryptococcus neoformans, and other emerging fungal pathogens.
-
Elucidation of Mechanism of Action: Studies are required to determine the specific molecular target(s) of this compound in fungal cells. Investigating its effect on fungal farnesyltransferase and other potential enzymatic pathways would be a logical starting point.
-
In Vivo Efficacy Studies: Following promising in vitro results, evaluation of this compound's efficacy in animal models of fungal infections would be essential to determine its therapeutic potential.
The information presented in this guide serves as a foundational resource for researchers interested in exploring the antifungal properties of this compound. Further investigation into this compound is warranted to determine its potential as a lead for the development of new antifungal drugs.
References
Alisamycin: An In-Depth Examination of its Weak Antitumor Activity on Cancer Cell Lines
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Alisamycin's limited antitumor activity. While initial research has categorized its efficacy against cancer cell lines as weak, this document aims to consolidate the available data, provide context through related compounds, and outline potential avenues for future investigation.
Executive Summary
This compound is an antibiotic belonging to the manumycin group, produced by Streptomyces sp. HIL Y-88,31582.[1] Initial biological screenings have identified its primary activities as antibacterial and antifungal, with a notably weak antitumor effect.[1] To date, publicly available research has not provided specific quantitative data, such as IC50 values, for this compound against various cancer cell lines. This guide will therefore focus on the qualitative assessment of its activity and draw comparisons with other members of the manumycin group to offer a broader perspective for researchers.
Antitumor Activity of the Manumycin Group: A Proxy for Understanding this compound
Given the limited specific data on this compound, examining the antitumor activities of other manumycin-class antibiotics can provide valuable insights into potential mechanisms and cytotoxic profiles that may be shared across the group. It is crucial to note that the following data pertains to compounds other than this compound and should be considered as a basis for hypothesis generation rather than a direct representation of this compound's activity.
Quantitative Data for Manumycin-Group Antibiotics
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various manumycin-group antibiotics against different cancer cell lines. This data is intended to provide a comparative baseline for the potential potency of this class of compounds.
| Antibiotic | Cancer Cell Line | IC50 Value | Reference |
| Manumycin A | SW480 (colorectal carcinoma) | 45.05 µM (at 24h) | [2] |
| Manumycin A | Caco-2 (colorectal carcinoma) | 43.88 µM (at 24h) | [2] |
| Asukamycin | Various (5 tumor cell lines) | 1-5 µM | [3] |
| Manumycins E, F, G | HCT-116 (colon tumor) | Weak cytotoxic activity (specific IC50 not provided) | [4] |
Note: The absence of this compound in this table highlights the current gap in the scientific literature regarding its specific cytotoxic potency against cancer cells.
Potential Mechanisms of Action: Inferences from the Manumycin Group
The antitumor effects of manumycin-group antibiotics are attributed to several mechanisms of action. While these have not been directly confirmed for this compound, they represent the most probable areas for future investigation.
-
Inhibition of Farnesyltransferase: Manumycin A is a known inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of the Ras protein.[2] By inhibiting this enzyme, Manumycin A can disrupt the Ras signaling pathway, which is often dysregulated in cancer.
-
Induction of Oxidative Stress: Studies on Manumycin A have shown that it can elevate the production of reactive oxygen species (ROS) in human colorectal carcinoma cells.[2] This increase in ROS can lead to cellular damage and apoptosis.
-
Modulation of Signaling Pathways: Manumycin A has been demonstrated to block the PI3K-AKT signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[2] Asukamycin's cytotoxicity has been linked to the activation of caspases 8 and 3, key executioners of apoptosis.[3]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a thorough evaluation of this compound's antitumor activity. These protocols are based on standard laboratory practices and those cited in the study of related compounds.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to the desired concentrations. The cell culture medium is replaced with medium containing the different concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, and 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration (if determined) for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on key proteins in signaling pathways.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Ras, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Pathways and Workflows
The following diagrams illustrate the potential signaling pathways that could be affected by this compound, based on the known mechanisms of the manumycin group, and a general experimental workflow for assessing its antitumor activity.
Caption: Experimental workflow for evaluating the antitumor activity of this compound.
Caption: Potential signaling pathways affected by manumycin-group antibiotics.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound possesses weak antitumor activity. However, the lack of detailed quantitative data and mechanistic studies presents a significant knowledge gap. For researchers in drug discovery and development, this compound remains a poorly characterized member of the promising manumycin group of antibiotics.
Future research should prioritize the systematic evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines to determine its IC50 values. Subsequent studies should then focus on elucidating its mechanism of action, with a particular emphasis on the signaling pathways known to be affected by other manumycin-group compounds. Such a focused research effort is essential to fully understand the therapeutic potential, or lack thereof, of this compound in an oncological context.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisamycin: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin, a member of the manumycin class of antibiotics, is a polyketide natural product produced by Streptomyces sp.[1]. Exhibiting activity against Gram-positive bacteria and fungi, it also possesses weak antitumour properties[1]. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential mechanism of action based on the characteristics of the manumycin antibiotic family.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂N₂O₇ | [2] |
| Molecular Weight | 520.58 g/mol | [2] |
| Appearance | Yellow Powder | [1] |
| Melting Point | 138-140 °C | [1] |
| UV Absorption (λmax) | 228, 278, 325 nm (in Methanol) | [1] |
| Solubility | Data not available | |
| pKa | Data not available | |
| Stability | Data not available |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physicochemical properties of antibiotics like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions[3][4].
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate flasks[5].
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[3][5].
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection at one of its λmax values (228, 278, or 325 nm)[6][7].
-
-
Quantification: Determine the solubility by comparing the peak area of the sample to a standard curve of known this compound concentrations.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is essential for understanding the ionization state of a drug at different physiological pHs.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to create a solution of known concentration[8][9].
-
Titration:
-
Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added incrementally[8].
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve[8][9]. Alternatively, the second derivative of the titration curve can be used to more accurately identify the equivalence points.
-
Stability Studies
Assessing the stability of this compound under various conditions is crucial for formulation development and determining its shelf-life.
Methodology:
-
pH Stability:
-
Prepare solutions of this compound in buffers of varying pH (e.g., acidic, neutral, and basic conditions)[10][11].
-
Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At specified time intervals, withdraw aliquots and analyze the concentration of the remaining this compound using a stability-indicating HPLC method.
-
-
Temperature Stability:
-
Photostability:
-
Expose solutions of this compound to a controlled light source (e.g., a photostability chamber).
-
A control group should be kept in the dark at the same temperature.
-
Monitor the concentration of this compound over time in both the exposed and control samples.
-
Analytical Characterization
a. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of this compound.
Methodology:
-
Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column[6][7][14].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed for complex molecules like this compound.
-
Detection: Monitor the eluent using a UV detector set to one of this compound's absorption maxima (228, 278, or 325 nm)[14].
-
Quantification: Quantify this compound by comparing the peak area of the analyte to a standard curve generated from known concentrations of a reference standard.
b. Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure.
Methodology:
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions[15][16][17].
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to obtain an accurate mass measurement.
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion and analyze the resulting fragment ions to obtain structural information.
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Data Acquisition: Acquire a series of NMR spectra, including:
-
1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons in the molecule[18][19][20][21].
-
2D NMR: Correlation spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings[18][21]. These experiments are crucial for assembling the molecular structure.
-
Mechanism of Action and Signaling Pathways
As a member of the manumycin group of antibiotics, the mechanism of action of this compound is presumed to be similar to that of other compounds in this class, most notably Manumycin A.
The primary molecular target of manumycin-type antibiotics is farnesyltransferase (FTase) [22][23]. FTase is a crucial enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting FTase, manumycins prevent the farnesylation of Ras, which is essential for its localization to the cell membrane and subsequent activation. This disruption of Ras signaling can lead to the induction of apoptosis (programmed cell death)[22][23].
In addition to FTase inhibition, manumycins have been shown to induce the production of reactive oxygen species (ROS), which can further contribute to their pro-apoptotic effects[23]. Some studies also suggest that manumycin-type antibiotics possess immunomodulatory properties, including the inhibition of the release of pro-inflammatory cytokines such as IL-1β and IL-18 from macrophages[24].
Below is a proposed signaling pathway for the action of manumycin-class antibiotics, which is likely applicable to this compound.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H32N2O7 | CID 11005836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. agilent.com [agilent.com]
- 7. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 8. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.eur.nl [pure.eur.nl]
- 18. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 24. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Alisamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisamycin, a member of the manumycin group of antibiotics, is a microbial secondary metabolite produced by Streptomyces sp.[1]. This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, focusing on its antimicrobial and potential anticancer activities. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information and presents representative data and methodologies from studies on closely related manumycin-group compounds to provide a framework for its evaluation.
Introduction
This compound is recognized for its activity against Gram-positive bacteria and fungi, alongside weak antitumour properties[1]. The manumycin family of antibiotics, to which this compound belongs, is characterized by a central m-C7N unit and two polyene chains. These compounds are of significant interest due to their diverse biological activities, including anticancer and immunosuppressive effects, which are primarily attributed to the inhibition of various enzymes[2]. A key mechanism of action for this group is the inhibition of farnesyltransferase, a critical enzyme in the Ras signaling pathway, which is often dysregulated in cancer[2].
Antimicrobial Activity
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Manumycin-Group Antibiotics
| Organism Type | Representative Organism(s) | Manumycin-Group Compound(s) | Reported MIC Range (µg/mL) |
| Gram-Positive Bacteria | Staphylococcus aureus | Manumycins E, F, G | 1.56 - 6.25 |
| Bacillus subtilis | Manumycins E, F, G | 0.78 - 3.13 | |
| Micrococcus luteus | Manumycins E, F, G | 0.2 - 0.78 | |
| Fungi | Candida albicans | Nisamycin | 25 |
| Aspergillus niger | Nisamycin | 50 |
Note: This data is compiled from studies on various manumycin-group antibiotics and serves as an illustrative guide. Actual MIC values for this compound may vary.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various microbial strains can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare two-fold serial dilutions of this compound in the microtiter plate wells with the appropriate broth medium.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the prepared microbial suspension. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth.
Antitumor Activity
This compound has been reported to possess weak antitumor activity[1]. The anticancer potential of the manumycin group is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Representative IC50 Values for Manumycin-Group Antibiotics Against Cancer Cell Lines
| Cancer Type | Cell Line | Manumycin-Group Compound(s) | Reported IC50 Range (µM) |
| Colon Cancer | HCT-116 | Manumycins E, F, G | 10 - 20 |
| Leukemia | P388 | Nisamycin | 5.0 |
| Melanoma | B16 | Nisamycin | 10.0 |
Note: This data is illustrative and based on studies of related manumycin compounds. The IC50 of this compound may differ.
Experimental Protocol: IC50 Determination via MTT Assay
The IC50 value of this compound against cancer cell lines can be determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Materials:
-
This compound stock solution
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value from the resulting dose-response curve.
Cytotoxicity Evaluation
Assessing the cytotoxic effect of a new compound on normal cells is crucial. While specific cytotoxicity data for this compound is not available, a standard approach is to determine the 50% lethal dose (LD50) or conduct in vitro cytotoxicity assays on non-cancerous cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay
A common method to assess in vitro cytotoxicity is the lactate dehydrogenase (LDH) leakage assay, which measures membrane integrity.
Logical Flow of Cytotoxicity Assessment
Caption: Logical flow for assessing the in vitro cytotoxicity of this compound.
Mechanism of Action: Signaling Pathways
The manumycin group of antibiotics is known to inhibit farnesyltransferase, an enzyme that catalyzes the post-translational farnesylation of Ras proteins. This inhibition disrupts the Ras signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. The Ras/Raf/MEK/ERK pathway is a key downstream effector of Ras.
Simplified Ras Signaling Pathway and the Potential Point of Inhibition by this compound
Caption: Potential inhibition of the Ras signaling pathway by this compound.
Conclusion
This compound, as a member of the manumycin group, holds promise as an antimicrobial and potentially as an anticancer agent. This technical guide provides a foundational framework for its preliminary in vitro evaluation. Further research is warranted to establish specific MIC and IC50 values for this compound against a broad range of pathogens and cancer cell lines, to elucidate its precise mechanism of action on signaling pathways, and to comprehensively assess its cytotoxicity profile. The experimental protocols and workflows outlined herein provide a starting point for researchers to systematically investigate the therapeutic potential of this antibiotic.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for Alisamycin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and protocol for the total synthesis of Alisamycin, a member of the manumycin family of antibiotics. This compound exhibits activity against Gram-positive bacteria and fungi, along with weak anti-tumour properties.[1] The first total synthesis was achieved in a racemic form by Taylor and colleagues in 1996. This protocol outlines the key synthetic strategies, including the construction of the central epoxyquinol core and the crucial Stille coupling reaction for the attachment of the polyunsaturated side chain. This application note is intended to serve as a comprehensive resource for researchers in natural product synthesis and medicinal chemistry.
Introduction
This compound is a naturally occurring antibiotic produced by Streptomyces sp. HIL Y-88,31582.[1] Structurally, it belongs to the manumycin group of antibiotics, characterized by a central epoxyquinol or cyclopentenone core and two distinct side chains. The biological activity of the manumycin family is often attributed to the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins involved in signal transduction pathways. Inhibition of this enzyme can disrupt cell proliferation, which is the basis for the observed anti-tumour activity of some members of this family. While the precise mechanism of this compound is not extensively detailed in the available literature, its structural similarity to other manumycin-type antibiotics suggests a potential role as a farnesyltransferase inhibitor.
The total synthesis of this compound provides a valuable platform for the generation of analogues for structure-activity relationship (SAR) studies, potentially leading to the development of new therapeutic agents with improved potency and selectivity. The racemic synthesis developed by Taylor et al. provides a foundational route to access the core structure of this compound and related natural products.
Retrosynthetic Analysis
The synthetic approach to (±)-Alisamycin hinges on a convergent strategy, wherein the molecule is disconnected into three key fragments: the upper side chain, the central core, and the lower side chain. The retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound.
The key disconnections involve the formation of the amide bond linking the lower side chain to the central core and the palladium-catalyzed Stille cross-coupling reaction to attach the upper polyene side chain. This strategy allows for the independent synthesis of each fragment, which are then combined in the final stages of the synthesis.
Experimental Protocols
The following protocols are based on the general methodologies reported for the synthesis of manumycin-type antibiotics by the Taylor group and represent the likely steps in the total synthesis of racemic this compound.
Synthesis of the Central Epoxyquinol Core
The central epoxyquinol core is a common structural motif in the manumycin family. Its synthesis typically starts from a readily available quinone derivative.
Step 1: Epoxidation of a Benzoquinone Derivative
A suitable benzoquinone derivative is subjected to epoxidation to introduce the oxirane ring.
-
Reaction: To a solution of the starting benzoquinone in a suitable solvent (e.g., methanol or a biphasic system of dichloromethane and water), an oxidizing agent (e.g., sodium perborate or m-chloroperoxybenzoic acid) and a phase-transfer catalyst (in the case of a biphasic system) are added.
-
Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Synthesis of the Lower Side Chain (Amide Precursor)
The lower side chain consists of a 2-amino-3-hydroxycyclopentenone moiety attached to a polyene fragment.
Step 2: Synthesis of the 2-Amino-3-hydroxycyclopentenone Moiety
This heterocyclic core can be prepared from readily available starting materials. The biosynthesis of this moiety is suggested to proceed via an intramolecular cyclization of 5-aminolevulinic acid.[2] A laboratory synthesis would likely follow a different route, potentially involving a multi-step sequence to construct the functionalized cyclopentenone ring.
Step 3: Attachment of the Polyene Fragment and Conversion to an Acid Chloride
The polyene fragment is coupled to the cyclopentenone moiety, and the resulting carboxylic acid is converted to the corresponding acid chloride to facilitate the final amide coupling.
-
Reaction: The carboxylic acid of the polyene fragment is activated (e.g., using oxalyl chloride or thionyl chloride) to form the acid chloride. This is then reacted with the amino group of the cyclopentenone derivative.
-
Conditions: The reaction is typically carried out in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine or pyridine) at low temperatures (e.g., 0 °C) to control reactivity.
-
Work-up and Purification: The reaction is quenched, and the product is extracted, washed, dried, and purified by chromatography.
Synthesis of the Upper Side Chain (Stannane Precursor)
The upper side chain is a polyunsaturated hydrocarbon terminating in a cyclohexyl group, which is functionalized as a stannane for the Stille coupling.
Step 4: Preparation of the Polyene Stannane
A multi-step synthesis is employed to construct the polyene chain with the correct stereochemistry and terminate it with a trialkyltin group. This can be achieved through a series of olefination and coupling reactions.
Final Assembly: Stille Coupling and Amide Formation
Step 5: Stille Cross-Coupling
This is a key carbon-carbon bond-forming reaction in this synthesis.
-
Reaction: The central epoxyquinol core (as a vinyl triflate or halide) is reacted with the prepared polyene stannane in the presence of a palladium catalyst and a ligand.
-
Catalyst System: A common catalyst system is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand such as triphenylarsine or triphenylphosphine.
-
Conditions: The reaction is carried out in an anhydrous, aprotic solvent (e.g., N,N-dimethylformamide or toluene) under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (e.g., 60-80 °C).
-
Work-up and Purification: After completion, the reaction mixture is filtered, and the product is extracted and purified by column chromatography to yield the intermediate with the upper side chain attached.
Step 6: Amide Coupling
The final step is the formation of the amide bond to attach the lower side chain.
-
Reaction: The product from the Stille coupling, which contains a free amine, is reacted with the acid chloride of the lower side chain.
-
Conditions: The reaction is performed in an inert solvent with a non-nucleophilic base at low temperature.
-
Work-up and Purification: Standard aqueous work-up followed by chromatographic purification affords (±)-Alisamycin.
Workflow for the Total Synthesis of this compound
Caption: Workflow for the total synthesis of (±)-Alisamycin.
Quantitative Data Summary
The detailed quantitative data for the total synthesis of this compound, including yields for each step and spectroscopic data for the intermediates and final product, are not fully available in the public domain. The following table is a template that can be populated as this information becomes available through the primary literature.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Epoxidation | Benzoquinone Derivative | Epoxyquinol Core | e.g., NaBO₃, MeOH, rt | Data not available | Data not available |
| 2-3 | Lower Side Chain Synthesis | Cyclopentenone & Polyene Precursors | Lower Side Chain Acid Chloride | Multi-step | Data not available | Data not available |
| 4 | Upper Side Chain Synthesis | Polyene Precursor | Polyene Stannane | Multi-step | Data not available | Data not available |
| 5 | Stille Coupling | Epoxyquinol Core, Polyene Stannane | Coupled Intermediate | Pd₂(dba)₃, AsPh₃, DMF, 80°C | Data not available | Data not available |
| 6 | Amide Coupling | Coupled Intermediate, Lower Side Chain Acid Chloride | (±)-Alisamycin | Et₃N, CH₂Cl₂, 0°C | Data not available | Conforms to reported data for natural this compound |
Biological Activity and Signaling Pathway Context
This compound and other members of the manumycin family are known to inhibit farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to the C-terminus of certain proteins, most notably the Ras family of small GTPases. Farnesylation is essential for the localization of Ras proteins to the cell membrane, a prerequisite for their activation and subsequent downstream signaling.
Caption: Proposed mechanism of action of this compound via inhibition of farnesyltransferase.
By inhibiting farnesyltransferase, this compound prevents the activation of Ras, thereby blocking downstream signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which are crucial for cell growth and proliferation. This mechanism provides a rationale for the observed anti-tumour activity of this class of compounds.
Conclusion
The total synthesis of this compound, as pioneered by Taylor and coworkers, provides a robust framework for accessing this biologically active natural product. The key transformations, including the construction of the epoxyquinol core and the strategic use of Stille and amide couplings, demonstrate a convergent and efficient approach. Further research into an enantioselective synthesis of this compound would be a significant advancement, allowing for the stereochemical investigation of its biological activity. The protocols and information presented in this application note are intended to facilitate further research in this area, including the synthesis of novel analogues for drug discovery programs.
References
High-Yield Purification of Alisamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is a member of the manumycin group of antibiotics, produced by fermentation of Streptomyces sp.[1]. Like other manumycin-type metabolites, it exhibits antibacterial and antifungal activity and has potential for therapeutic applications. The development of robust and high-yield purification strategies is a critical step in the research and development of this compound as a potential drug candidate.
These application notes provide a comprehensive overview of the key techniques and detailed protocols for the high-yield purification of this compound from fermentation broth. The methodologies described are based on established procedures for the manumycin class of antibiotics and general principles of natural product purification.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy. These properties guide the selection of appropriate solvents for extraction and the choice of chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂N₂O₇ | [2] |
| Molecular Weight | 520.58 g/mol | [2] |
| Appearance | Pale yellow powder | [3] (for Nisamycin, a related compound) |
| UV λmax (MeOH) | 278, 315, 275, 308 (alkali); 278, 325 (acid) nm | [2] |
| Solubility | Soluble in methanol, ethyl acetate, chloroform. | Inferred from extraction protocols for manumycin-group antibiotics[3][4][5] |
High-Yield Purification Strategy: An Overview
A multi-step approach is typically required to achieve high purity and yield of this compound from a complex fermentation broth. The general workflow involves:
-
Fermentation: Optimization of culture conditions to maximize the production of this compound.
-
Biomass Separation: Removal of the microbial cells from the culture broth.
-
Solvent Extraction: Liquid-liquid extraction to isolate this compound from the clarified broth.
-
Chromatographic Purification: A series of chromatography steps to separate this compound from other metabolites and impurities.
-
Crystallization/Final Formulation: To obtain the final high-purity product.
Caption: Generalized workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Fermentation for this compound Production
Objective: To produce this compound by fermentation of Streptomyces sp.
Materials:
-
Streptomyces sp. (this compound-producing strain)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Glucose Soybean Meal Broth)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces sp. from a slant into the seed culture medium. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm).
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Carry out the fermentation in a shaker flask or a controlled fermenter. Maintain the temperature at 28-30°C and pH around 7.0. Agitation and aeration rates should be optimized for maximum production. The fermentation is typically carried out for 5-7 days.
-
Monitoring: Monitor the production of this compound periodically by analyzing culture extracts using techniques like HPLC.
Note: Optimization of fermentation parameters such as media composition, pH, temperature, and agitation is crucial for maximizing the yield of this compound[6][7][8].
Protocol 2: Extraction of this compound
Objective: To extract crude this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge or filtration system
-
Ethyl acetate (or other suitable organic solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Biomass Removal: Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.
-
Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.
-
Phase Separation: Allow the layers to separate. Collect the upper organic layer containing this compound.
-
Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude, oily residue.
Protocol 3: Purification by Silica Gel Column Chromatography
Objective: To perform the initial purification of the crude this compound extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform-methanol)
-
Fraction collector
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5 v/v).
-
Fraction Collection: Collect fractions of a fixed volume using a fraction collector.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling: Pool the fractions containing pure or enriched this compound for further purification.
Protocol 4: Final Purification by Size-Exclusion or Preparative HPLC
Objective: To achieve high-purity this compound.
A. Size-Exclusion Chromatography (Sephadex LH-20)
Materials:
-
Enriched this compound fractions from the previous step
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol (or other suitable solvent)
Procedure:
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column.
-
Sample Application: Dissolve the pooled fractions in a small volume of methanol and apply to the column.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound. Pool the pure fractions and concentrate.
B. Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified this compound
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Method Development: Develop an appropriate gradient elution method on an analytical HPLC system to achieve good separation of this compound from impurities.
-
Preparative Run: Scale up the method to the preparative HPLC system. Inject the sample and collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction under vacuum to obtain highly purified this compound.
Quantitative Data Summary (Example)
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 100,000 | 20 | 100 | 1 |
| Silica Gel Chromatography | 500 | 80,000 | 160 | 80 | 8 |
| Sephadex LH-20 | 100 | 70,000 | 700 | 70 | 35 |
| Preparative HPLC | 20 | 60,000 | 3000 | 60 | 150 |
Biosynthesis of Manumycin-Type Antibiotics
This compound belongs to the manumycin group of antibiotics. The biosynthesis of these compounds involves a complex pathway that combines elements from polyketide synthesis and amino acid metabolism to form the characteristic m-C₇N core structure[9][10][11].
Caption: Simplified biosynthetic pathway of manumycin-type antibiotics.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the high-yield purification of this compound. The key to success lies in the careful optimization of each step, from fermentation to final chromatographic polishing. For researchers and drug development professionals, establishing a reproducible and scalable purification process is paramount for advancing this compound through the preclinical and clinical development pipeline.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The biosynthesis of manumycin; origin of the oxygen and nitrogen atoms - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Alisamycin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is an antibiotic belonging to the manumycin group, produced by Streptomyces sp.[1]. It has demonstrated activity against Gram-positive bacteria and fungi[1]. As with any antimicrobial agent, determining the in vitro susceptibility of target organisms is a critical step in preclinical development and for establishing its potential clinical utility. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using standard laboratory methods, including broth microdilution and agar dilution.
While specific standardized protocols for this compound are not yet established by regulatory bodies, the following methods are based on widely accepted principles of antimicrobial susceptibility testing (AST) and can be adapted for the evaluation of this compound[2][3][4][5].
Mechanism of Action
The manumycin-group antibiotics are known to exhibit various biological activities. While the precise mechanism of action for this compound is not fully elucidated in the provided information, related compounds in other antibiotic classes act by inhibiting essential cellular processes such as protein synthesis or cell wall synthesis[6][7]. For instance, some antibiotics bind to the 50S ribosomal subunit to inhibit protein synthesis[6][7][8][9]. Further research is required to pinpoint the specific molecular target of this compound.
In Vitro Susceptibility Testing Protocols
The following protocols describe the two primary methods for determining the MIC of this compound: broth microdilution and agar dilution[2][3][4][5]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4][5][10].
Broth Microdilution Method
This method involves testing a microorganism's susceptibility to increasing concentrations of an antimicrobial agent in a liquid medium[2][4][11][12].
Experimental Protocol: Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested[11].
-
The solvent used should be appropriate for this compound and should not affect bacterial growth at the concentrations used.
-
Sterilize the stock solution by membrane filtration if necessary[11].
-
-
Preparation of Microdilution Plates:
-
Prepare serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range. A typical final volume in each well is 100 µL[13][14].
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate[13][15].
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism[11][16].
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[3][16].
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[17].
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Table 1: Example Broth Microdilution Plate Setup for this compound
| Well Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 (Growth Control) | 12 (Sterility Control) |
| This compound (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0 | 0 |
| Inoculum | + | + | + | + | + | + | + | + | + | + | + | - |
| Broth | + | + | + | + | + | + | + | + | + | + | + | + |
Note: The concentration range of this compound should be adjusted based on preliminary testing.
Agar Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium, followed by the application of a standardized bacterial inoculum to the agar surface[2][4]. It is considered a reference method for MIC determination[2][5].
Experimental Protocol: Agar Dilution
-
Preparation of this compound-Containing Agar Plates:
-
Prepare serial twofold dilutions of the this compound stock solution.
-
For each concentration, add an appropriate volume of the this compound dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. A 1:10 dilution of the antibiotic solution into the agar is common.
-
Pour the agar into sterile petri dishes and allow them to solidify[3].
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface. A faint haze or a single colony at the inoculation spot is disregarded[2].
-
Table 2: Quantitative Parameters for In Vitro Susceptibility Testing Protocols
| Parameter | Broth Microdilution | Agar Dilution |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) |
| Inoculum Density | Approx. 5 x 10⁵ CFU/mL | Approx. 10⁴ CFU/spot |
| Incubation Temperature | 35 ± 2°C | 35 ± 2°C |
| Incubation Time | 16-20 hours | 16-20 hours |
| Endpoint (MIC) | Lowest concentration with no visible growth | Lowest concentration with no visible growth |
Quality Control
For all susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values for the antimicrobial agents being tested. Standard QC strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ for Gram-positive organisms should be tested concurrently. The resulting MIC values for these QC strains should fall within established acceptable ranges to ensure the validity of the test results. Since specific QC ranges for this compound are not yet established, it is recommended to maintain a laboratory-specific log of QC results to monitor for deviations.
Drug Interaction Studies
In vitro studies to assess the potential for drug interactions are crucial. The checkerboard method is a common technique to evaluate synergy, indifference, or antagonism between two antimicrobial agents[18]. This involves preparing a microtiter plate with serial dilutions of this compound in one dimension and another antimicrobial agent in the other. The Fractional Inhibitory Concentration (FIC) index can then be calculated to determine the nature of the interaction.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. apec.org [apec.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. protocols.io [protocols.io]
- 16. chainnetwork.org [chainnetwork.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Effect of clindamycin on the in vitro activity of amikacin and gentamicin against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Alisamycin-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin, a member of the manumycin group of antibiotics, is produced by Streptomyces sp. and exhibits activity against Gram-positive bacteria and fungi.[1] The development of bacterial strains resistant to this compound is a critical step in understanding its mechanism of action, identifying potential resistance mechanisms, and informing the development of more robust second-generation antibiotics. These application notes provide detailed protocols for the generation and characterization of this compound-resistant bacterial strains for research purposes.
While the precise antibacterial mechanism of action for this compound is not yet fully elucidated, related compounds in the manumycin group are known to inhibit the Ras signal transduction pathway in eukaryotic cells.[2] It is plausible that this compound's antibacterial activity involves the disruption of key signaling pathways within the bacterial cell. The protocols outlined below will enable researchers to generate resistant mutants and subsequently investigate the genetic and phenotypic changes that confer resistance, potentially shedding light on the drug's mode of action and associated cellular pathways.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Fold Change in MIC |
| Staphylococcus aureus ATCC 29213 | Wild-Type (Susceptible) | 0.5 | - |
| S. aureus AR-01 | This compound-Resistant | 16 | 32 |
| S. aureus AR-02 | This compound-Resistant | 32 | 64 |
| Enterococcus faecalis ATCC 29212 | Wild-Type (Susceptible) | 1 | - |
| E. faecalis AR-01 | This compound-Resistant | 64 | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Table 2: Stability of this compound Resistance
| Resistant Strain | MIC (µg/mL) after 0 Passages (in antibiotic-free media) | MIC (µg/mL) after 10 Passages (in antibiotic-free media) | MIC (µg/mL) after 20 Passages (in antibiotic-free media) |
| S. aureus AR-01 | 16 | 16 | 16 |
| E. faecalis AR-01 | 64 | 32 | 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The stability of the resistance phenotype should be determined experimentally.
Experimental Protocols
Protocol 1: Development of this compound-Resistant Bacterial Strains by Serial Passage
This protocol describes a method for inducing resistance to this compound in a bacterial population through repeated exposure to sub-lethal concentrations of the antibiotic.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (concentration to be determined based on initial MIC)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC):
-
Perform a broth microdilution assay to determine the baseline MIC of this compound for the susceptible bacterial strain.
-
-
Initiate Serial Passage:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB, with concentrations ranging from below to above the initial MIC.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Subculture for the Next Passage:
-
Identify the well with the highest concentration of this compound that still shows bacterial growth (this is the sub-MIC).
-
Use the culture from this well to inoculate a fresh set of serial dilutions of this compound with a higher concentration range.
-
-
Repeat Passages:
-
Continue this process of daily subculturing into increasing concentrations of this compound.
-
-
Isolate Resistant Strains:
-
After a significant increase in MIC is observed (e.g., 8-fold or higher), streak the culture from the highest-concentration well onto an agar plate containing a selective concentration of this compound to isolate single colonies.
-
-
Confirm Resistance:
-
Pick individual colonies and determine their MIC to confirm the resistant phenotype.
-
-
Cryopreservation:
-
Prepare glycerol stocks of the confirmed resistant isolates for long-term storage.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
Bacterial isolates (susceptible and potentially resistant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculate the Plate:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 3: Assessment of Resistance Stability
This protocol determines if the acquired resistance to this compound is stable over time in the absence of selective pressure.
Materials:
-
This compound-resistant bacterial isolate
-
Antibiotic-free CAMHB
-
Sterile culture tubes
-
Incubator (37°C)
Procedure:
-
Initial Culture:
-
Inoculate the this compound-resistant strain into a tube of antibiotic-free CAMHB.
-
-
Serial Passage in Antibiotic-Free Media:
-
Each day, transfer a small aliquot of the overnight culture to a fresh tube of antibiotic-free CAMHB.
-
-
Periodic MIC Determination:
-
At regular intervals (e.g., every 5 or 10 passages), determine the MIC of this compound for the passaged culture using the protocol described above.
-
-
Analysis:
-
A stable resistance phenotype will show no significant change in the MIC over multiple passages. A decrease in the MIC suggests that the resistance mechanism may be lost in the absence of the antibiotic.
-
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant bacterial strains.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Alisamycin in Antibacterial Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is an antibiotic belonging to the manumycin group, known for its activity against Gram-positive bacteria and fungi.[1][2] This document provides detailed application notes and standardized protocols for utilizing this compound in antibacterial screening assays. The information herein is intended to guide researchers in the effective evaluation of this compound's antimicrobial properties.
Mechanism of Action
This compound is a member of the manumycin group of antibiotics.[1][2] While the specific molecular interactions of this compound are a subject of ongoing research, the established mechanism for the manumycin class involves the inhibition of farnesyltransferase. This enzyme is crucial for the post-translational modification of various proteins, including Ras, which are involved in cellular signal transduction pathways. By inhibiting farnesyltransferase, manumycin-group antibiotics disrupt these signaling cascades, which can lead to the induction of apoptosis.
Data Presentation
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 25923 | [Insert experimental value] |
| Streptococcus pyogenes | 19615 | [Insert experimental value] |
| Bacillus subtilis | 6633 | [Insert experimental value] |
| Enterococcus faecalis | 29212 | [Insert experimental value] |
| Listeria monocytogenes | 19115 | [Insert experimental value] |
Experimental Protocols
Two standard methods for determining the antibacterial efficacy of this compound are detailed below: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing bacterial susceptibility.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of this compound Dilutions:
-
Create a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
The concentration range should be chosen to encompass the expected MIC.
-
Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Disk Diffusion Assay
This protocol provides a qualitative assessment of bacterial susceptibility to this compound.
Objective: To determine the susceptibility of a bacterial strain to this compound by measuring the zone of growth inhibition.
Materials:
-
This compound-impregnated filter paper disks (prepare by applying a known concentration of this compound solution to sterile blank disks and allowing them to dry)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Application of Disks:
-
Within 15 minutes of inoculating the plate, aseptically apply the this compound-impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent used to dissolve this compound to ensure it has no antibacterial activity.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the bacterium's susceptibility to this compound. Interpretation (Susceptible, Intermediate, Resistant) requires the establishment of standardized zone diameter breakpoints, which would need to be determined through further studies correlating with MIC values.
-
Experimental Workflow for Disk Diffusion Assay
References
Alisamycin: A Tool Compound for Interrogating Bacterial Isoprenoid Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is a member of the manumycin group of antibiotics, produced by Streptomyces species.[1][2] These natural products are characterized by a central cyclohexenone core with two polyene side chains. This compound exhibits notable activity against a range of Gram-positive bacteria, making it a valuable tool for studying essential bacterial pathways and for exploring novel antibiotic mechanisms. Its likely mode of action involves the inhibition of farnesyltransferase, a key enzyme in the bacterial isoprenoid biosynthesis pathway. This pathway is crucial for the production of molecules essential for various cellular processes, including cell wall construction. By targeting this pathway, this compound offers a specific mechanism to probe bacterial physiology and identify potential new drug targets.
Mechanism of Action: Inhibition of Isoprenoid Biosynthesis
This compound is believed to exert its antibacterial effects by acting as an inhibitor of farnesyltransferase. This enzyme plays a pivotal role in the isoprenoid biosynthesis pathway, which is responsible for the synthesis of essential molecules such as undecaprenyl pyrophosphate, a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane during cell wall synthesis.
By inhibiting farnesyltransferase, this compound disrupts the production of these vital isoprenoids, leading to a cascade of downstream effects, including the impairment of cell wall integrity and ultimately, inhibition of bacterial growth. This targeted mechanism makes this compound a specific tool for studying the intricacies of the isoprenoid biosynthesis pathway and its role in bacterial survival.
Quantitative Data: Antibacterial Activity of Manumycin A (as a proxy for this compound)
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, the following table provides MIC values for Manumycin A, a closely related and well-studied member of the manumycin group, against common Gram-positive bacteria. These values are indicative of the expected activity of this compound.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Bacillus subtilis | ATCC 6633 | 8 |
| Enterococcus faecalis | ATCC 29212 | 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Target bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the target bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
Typically, start with a high concentration (e.g., 64 µg/mL) and dilute down to a low concentration (e.g., 0.125 µg/mL).
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: In Vitro Farnesyltransferase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial farnesyltransferase activity.
Materials:
-
Purified bacterial farnesyltransferase
-
Farnesyl pyrophosphate (FPP) substrate
-
A fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the farnesyltransferase, FPP, and the fluorescent peptide substrate to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound (or DMSO for the control).
-
Add the purified farnesyltransferase to all wells except the negative control.
-
Pre-incubate the enzyme with this compound for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate the Reaction:
-
Start the reaction by adding the FPP and the fluorescent peptide substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 340 nm excitation / 520 nm emission for a dansylated peptide).
-
Monitor the increase in fluorescence over time (kinetic assay) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: Bacterial Isoprenoid Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Application Notes and Protocols for the Quantification of Alisamycin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisamycin is an antibiotic belonging to the manumycin group, known for its activity against Gram-positive bacteria and fungi.[1] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed, proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples.
Disclaimer: As of the latest literature review, a specific, validated analytical method for the quantification of this compound in biological samples has not been published. The following protocol is a proposed method based on the analysis of other manumycin-type compounds and general principles of bioanalytical method development.[2] This method will require full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in clinical or preclinical studies.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Quantification is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar manumycin analog or a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control human plasma (K2-EDTA)
Proposed LC-MS/MS Method
Sample Preparation
A protein precipitation method is proposed for its simplicity and effectiveness in removing the majority of proteins from the plasma sample.
Protocol:
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample to the corresponding tube.
-
Spike with 10 µL of the internal standard (IS) working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry
Given the molecular formula of this compound as C29H32N2O7, the monoisotopic mass is approximately 520.22 g/mol .[3] The protonated molecule [M+H]+ would be m/z 521.2.
Table 2: Proposed Mass Spectrometer Settings and Transitions
| Parameter | Proposed Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | This compound: m/z 521.2 → [Product Ion 1], [Product Ion 2] |
| Internal Standard: [Precursor Ion] → [Product Ion] | |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Energy (CE) | To be optimized during method development |
| Declustering Potential (DP) | To be optimized during method development |
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the proposed method upon validation.
Table 3: Hypothetical Method Validation Data
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ± 15% (± 20% for LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Workflows and Diagrams
Caption: Workflow for this compound quantification in plasma.
Caption: Logical flow from method development to application.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C29H32N2O7 | CID 11005836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alisamycin Fermentation
Welcome to the technical support center for the optimization of Alisamycin fermentation from Streptomyces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the production yield of this valuable antibiotic.
Troubleshooting Guide
This section provides structured guidance for addressing common issues encountered during this compound fermentation.
Problem 1: No or Very Low this compound Production
| Potential Cause | Recommended Solution |
| Incorrect Strain | Verify the identity of your Streptomyces strain (e.g., Streptomyces actuosus) using 16S rRNA sequencing.[1] |
| Strain Degeneration | Revive a fresh culture from a frozen stock. Repeated subculturing can lead to a loss of productivity.[2] |
| Inadequate Inoculum | Ensure the seed culture is in the late logarithmic to early stationary phase of growth. Use a standardized inoculum size, typically 5-10% (v/v).[2][3][4] |
| Inappropriate Medium | Prepare the fermentation medium precisely as per the protocol. Ensure all components are of high quality and not expired.[2] |
| Contamination | Regularly check cultures for contaminants by microscopy and by plating on non-selective media.[5] |
Problem 2: Inconsistent this compound Yield Between Batches
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum | Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture.[2] |
| Variability in Medium Components | Use high-purity, consistent sources for all medium components. If possible, prepare a large batch of the basal medium to minimize variability.[2] |
| Fluctuations in Fermentation Parameters | Ensure precise control and monitoring of pH, temperature, dissolved oxygen, and agitation speed throughout the fermentation process.[2][6] |
| Mycelial Clumping/Pellet Formation | Inconsistent mycelial morphology can lead to variable yields. Consider morphological engineering or optimizing agitation to promote a more dispersed mycelial growth.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting this compound yield?
Low yields of secondary metabolites like this compound in Streptomyces fermentation can be attributed to several factors, broadly categorized into issues with the microbial culture, the fermentation medium, and the physical fermentation parameters.[2] Key areas to investigate include:
-
Culture Viability and Inoculum Quality: Poor spore germination or mycelial fragmentation can significantly reduce productivity.[2]
-
Medium Composition: Suboptimal concentrations of carbon, nitrogen, phosphate, and trace elements are often limiting factors.[2][9]
-
Fermentation Conditions: Inadequate control of pH, temperature, dissolved oxygen, and agitation can stress the culture and inhibit the switch to secondary metabolism.[2][7]
Q2: How can I optimize the fermentation medium for improved this compound yield?
Medium optimization is a critical step. A systematic approach, such as the one-factor-at-a-time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM), is recommended.[10][11] Key components to evaluate are:
-
Carbon Sources: Glucose, soluble starch, and glycerol are common carbon sources for Streptomyces. The optimal type and concentration can significantly impact yield.[2][10][12]
-
Nitrogen Sources: Soybean meal, yeast extract, and peptone provide essential amino acids and peptides. The carbon-to-nitrogen ratio is a crucial parameter to optimize.[10][11]
-
Phosphate Source: Phosphate is essential for primary metabolism and can influence the switch to secondary metabolism. K₂HPO₄ is a common source.[2][13]
-
Trace Elements: Ions such as Mg²⁺, Fe²⁺, and Zn²⁺ act as cofactors for many enzymes in the biosynthetic pathway and may need to be optimized.[2]
Q3: What is precursor feeding and can it enhance this compound production?
Precursor feeding is the strategy of supplementing the culture medium with biosynthetic precursors of the target molecule.[14] this compound, being a polyketide, is synthesized from simple carboxylic acid units like acetyl-CoA and malonyl-CoA.[15] Enhancing the intracellular pools of these precursors can significantly boost yield. Strategies include:
-
Direct feeding of amino acids or organic acids that can be readily converted to the required building blocks.[16]
-
Genetic engineering to upregulate pathways that produce these precursors.[16][17]
Q4: Are there any genetic engineering strategies to improve this compound yield?
Yes, several genetic engineering strategies can be employed to enhance polyketide production in Streptomyces:
-
Overexpression of Biosynthetic Genes: Increasing the copy number or using stronger promoters for the this compound biosynthetic gene cluster can increase production.
-
Pathway Engineering: Modifying related metabolic pathways to channel more precursors towards this compound biosynthesis has proven effective for other polyketides.[17][18]
-
Regulatory Gene Manipulation: Overexpressing positive regulators or knocking out negative regulators of the this compound gene cluster can switch on or enhance its expression.[19]
-
Host Strain Engineering: Using engineered host strains of Streptomyces with improved growth characteristics or reduced production of competing secondary metabolites can also lead to higher yields.[9][20]
Quantitative Data on Fermentation Optimization
The following tables summarize quantitative data from studies on optimizing the production of polyketides and other secondary metabolites in Streptomyces. While this data is not specific to this compound, it provides valuable insights into the potential impact of optimizing various parameters.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production
| Carbon Source (40 g/L) | Nitrogen Source (25 g/L) | Relative Yield (%) | Reference |
| Glucose | Soybean Meal | 100 | [3],[4] |
| Soluble Starch | Soybean Meal | 85 | [3],[4] |
| Glycerol | Soybean Meal | 70 | [11] |
| Glucose | Peptone | 92 | [10] |
| Glucose | Yeast Extract | 88 | [10] |
Table 2: Influence of Fermentation Parameters on Chrysomycin A Yield by Streptomyces sp. 891
| Parameter | Optimized Value | Yield (mg/L) |
| Fermentation Time | 168 h | 3648 ± 119 |
| Seed Age | 48 h | 3648 ± 119 |
| Initial pH | 6.5 | 3648 ± 119 |
| Inoculum Amount | 5.0% | 3648 ± 119 |
| Shaking Speed | 220 rpm | 3648 ± 119 |
| Data from a study on Chrysomycin A, another polyketide from Streptomyces. |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Aseptically transfer a loopful of Streptomyces spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of seed medium (e.g., Bennet liquid medium).[10]
-
Incubate the flask at 28-30°C on a rotary shaker at 150-200 rpm for 30-48 hours, or until the culture reaches the late logarithmic phase of growth.[3][4][10]
-
The seed culture is now ready for inoculating the production medium.
Protocol 2: Fermentation for this compound Production
-
Prepare the production medium (e.g., GSS liquid medium: 10 g soluble starch, 20 g glucose, 25 g soybean meal, 1 g beef extract, 4 g yeast extract, 2 g NaCl, 0.25 g K₂HPO₄, and 2 g CaCO₃ per liter; pH 7.2).[10]
-
Dispense the medium into fermentation flasks (e.g., 50 mL in a 500 mL flask).[10]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.[2][3][4]
-
Incubate the flasks at 28-35°C on a rotary shaker at 200-220 rpm for 7-10 days.[12][21]
-
Monitor the fermentation by aseptically withdrawing samples for pH measurement, biomass determination, and this compound quantification.[2]
Protocol 3: Biomass Determination (Dry Cell Weight)
-
Centrifuge a known volume of the fermentation broth.
-
Wash the resulting cell pellet twice with distilled water.
-
Dry the pellet at 60-80°C until a constant weight is achieved.[2] This final weight represents the dry cell weight.
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Simplified signaling pathway for secondary metabolite production.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Streptomyces Secondary Metabolite Production | Encyclopedia MDPI [encyclopedia.pub]
- 10. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Harnessing the intracellular triacylglycerols for titer improvement of polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. journals.innovareacademics.in [journals.innovareacademics.in]
Technical Support Center: Overcoming Challenges in the Total Synthesis of Alisamycin
Welcome to the technical support center for the total synthesis of Alisamycin. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound, a member of the manumycin family of antibiotics, presents three primary challenges:
-
Stereocontrolled construction of the central epoxyquinol core: This densely functionalized, stereochemically rich core is a hallmark of the manumycin family, and achieving the correct relative and absolute stereochemistry is a significant hurdle.
-
Synthesis of the two distinct polyene side chains: The synthesis requires the stereoselective formation of a diene "upper" side chain and a triene "lower" side chain with defined geometries.
-
Fragment coupling and final assembly: The efficient and chemoselective formation of amide bonds to connect the side chains to the central core without compromising the integrity of the sensitive functional groups is critical for the success of the synthesis.
Q2: Is glycosylation a factor in the synthesis of this compound?
No, the structure of this compound (C₂₉H₃₂N₂O₇) does not contain a sugar moiety. Therefore, challenges related to glycosylation are not encountered in its total synthesis.
Q3: What are the key retrosynthetic disconnections for this compound?
The general retrosynthetic strategy, as pioneered by Taylor and Alcaraz, involves disconnecting the molecule at the two amide bonds. This breaks down the complex structure into three more manageable building blocks:
-
The central epoxyquinol core.
-
The "upper" polyene side chain (a conjugated diene).
-
The "lower" polyene side chain (a conjugated triene).
This convergent approach allows for the independent synthesis of each fragment, which are then coupled in the final stages.
Troubleshooting Guides
Stereoselective Synthesis of the Epoxyquinol Core
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low diastereoselectivity in epoxidation | - Non-optimal choice of epoxidation reagent.- Steric hindrance from adjacent protecting groups.- Unfavorable reaction temperature. | - For asymmetric epoxidation, consider using Wynberg's chiral phase-transfer catalysis conditions.- Evaluate different epoxidation reagents (e.g., m-CPBA, Jacobsen's catalyst).- Experiment with different protecting group strategies to minimize steric hindrance.- Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| Epoxide ring-opening with incorrect stereochemistry | - Use of an inappropriate nucleophile or reaction conditions. | - For the introduction of the amino group, consider a stereoselective aziridination followed by ring-opening.- Alternatively, an enzymatic resolution of a diacetoxy conduritol intermediate can provide access to enantiopure epoxyquinols. |
| Low yield in the construction of the cyclohexenone ring | - Inefficient cyclization strategy. | - Explore different intramolecular cyclization methods, such as a Dieckmann condensation or an aldol reaction, to form the six-membered ring. |
Synthesis of the Polyene Side Chains
| Problem | Possible Cause | Troubleshooting Suggestions |
| Poor E/Z selectivity in Wittig or Horner-Wadsworth-Emmons reactions | - Unsuitable phosphonium ylide or phosphonate reagent.- Non-optimal reaction conditions (solvent, temperature, base). | - For the synthesis of (E)-olefins, Schlosser's modification of the Wittig reaction can be employed.- The Horner-Wadsworth-Emmons reaction using (trifluoroethyl)phosphonates often provides high (E)-selectivity.- Carefully screen solvents, bases, and reaction temperatures to optimize stereoselectivity. |
| Low yields in Stille or Suzuki coupling reactions for polyene construction | - Inefficient catalyst system.- Poor quality of organotin or boronic acid reagents.- Steric hindrance in the coupling partners. | - Screen different palladium catalysts and ligands.- Ensure the purity of the organometallic reagents.- Consider a convergent coupling strategy using hetero-bis-metallated alkenes to minimize steps and improve overall yield. |
Fragment Coupling and Final Assembly
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low yield in amide bond formation | - Inefficient coupling reagent.- Steric hindrance between the carboxylic acid and amine fragments.- Epimerization of stereocenters adjacent to the carboxylic acid. | - Screen a variety of modern peptide coupling reagents (e.g., HATU, HBTU, COMU).- Optimize the reaction conditions (solvent, temperature, base).- To minimize epimerization, consider using coupling reagents known to suppress this side reaction, such as those based on HOBt or OxymaPure. |
| Decomposition of sensitive functional groups during deprotection | - Harsh deprotection conditions. | - Employ orthogonal protecting group strategies to allow for selective deprotection under mild conditions.- Carefully screen deprotection reagents and conditions to ensure compatibility with the sensitive epoxyquinol and polyene moieties. |
Quantitative Data Summary
| Transformation | Reagents and Conditions | Typical Yield | Key Challenge |
| Asymmetric Epoxidation | Chiral phase-transfer catalyst, oxidant (e.g., NaOCl) | 60-80% | Achieving high enantioselectivity. |
| Stille Coupling (Lower Side Chain) | Pd catalyst, organostannane, vinyl iodide | 70-90% | Ensuring complete reaction and removal of tin byproducts. |
| Horner-Wadsworth-Emmons Olefination | Phosphonate ester, base (e.g., NaH, KHMDS) | 75-95% | Controlling E/Z stereoselectivity. |
| Amide Coupling | Peptide coupling reagent (e.g., HATU, HBTU), base | 60-85% | Avoiding side reactions and epimerization on complex fragments. |
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of manumycin-family antibiotics and should be optimized for the specific substrates used in the total synthesis of this compound.
Protocol 1: Asymmetric Epoxidation of a Cyclohexenone Derivative
-
To a stirred solution of the cyclohexenone precursor in a suitable solvent (e.g., toluene), add a chiral phase-transfer catalyst (e.g., a quinine-derived quaternary ammonium salt).
-
Cool the mixture to 0 °C.
-
Slowly add an aqueous solution of the oxidant (e.g., sodium hypochlorite) over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired epoxyquinol.
Protocol 2: Stille Coupling for Polyene Synthesis
-
To a solution of the vinyl iodide and the organostannane in a degassed solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, an aqueous solution of potassium fluoride (to remove tin byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Retrosynthetic strategy for the total synthesis of this compound.
Caption: Workflow for the stereoselective synthesis of the epoxyquinol core.
Technical Support Center: Alisamycin Stability and Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisamycin. The following information is designed to help address common challenges related to the stability and solubility of this antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound, being a member of the manumycin group of antibiotics, is expected to have limited aqueous solubility. For initial experiments, consider using organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, or acetone. For cell-based assays, it is crucial to determine the final concentration of the organic solvent to minimize cytotoxicity.
Q2: My this compound solution appears cloudy or precipitates upon dilution in an aqueous buffer. What should I do?
A2: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Use of Co-solvents: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic solvent (co-solvent) like ethanol or PEG 400.[1][2]
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the aqueous buffer may enhance its solubility.[1][3]
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F68, at a concentration above its critical micelle concentration can help to solubilize the compound.[3][4]
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture.[5] For solutions, prepare fresh for each experiment if possible. If stock solutions in organic solvents are necessary, store them in small aliquots at -80°C to minimize freeze-thaw cycles.[6]
Q4: I am observing a loss of bioactivity of my this compound solution over time. What could be the cause?
A4: Loss of bioactivity is likely due to chemical degradation. Potential causes include:
-
Hydrolysis: The ester or amide functionalities in this compound's structure may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Polyene structures, as found in this compound, are prone to oxidation.[7] Consider degassing your solvents or adding antioxidants if oxidation is suspected.[5]
-
Photodegradation: Exposure to light can lead to the degradation of complex organic molecules. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[5]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility for In Vitro Assays
If you are experiencing difficulty achieving the desired concentration of this compound in your aqueous assay buffer, consider the following strategies.
Illustrative Data on Solubility Enhancement Techniques for this compound
| Technique | Vehicle/Excipient | Achieved this compound Concentration (µg/mL) | Fold Increase in Solubility |
| Co-solvency | 10% Ethanol in Water | 50 | 5 |
| 20% PEG 400 in Water | 120 | 12 | |
| pH Adjustment | Phosphate Buffer (pH 8.0) | 30 | 3 |
| Complexation | 5% (w/v) Hydroxypropyl-β-Cyclodextrin | 250 | 25 |
| Micellar Solubilization | 1% (w/v) Polysorbate 80 | 180 | 18 |
Issue 2: this compound Degradation in Formulation
If you suspect your this compound formulation is unstable, a systematic approach is needed to identify the degradation pathway and develop a stable formulation.
Hypothetical Stability Data for this compound in Different Conditions
| Storage Condition | Formulation Vehicle | This compound Remaining (%) after 30 days | Major Degradant(s) Observed |
| 4°C, Protected from Light | 5% Dextrose in Water | 85 | Hydrolytic products |
| 25°C/60% RH, Exposed to Light | 5% Dextrose in Water | 40 | Photodegradation and oxidative products |
| 4°C, Protected from Light | 5% HP-β-CD in Water | 98 | Minimal degradation |
| -20°C | Solid Powder | >99 | Not detectable |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound powder
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, PEG 400, 5% (w/v) HP-β-CD solution)
-
2 mL microcentrifuge tubes
-
Orbital shaker
-
High-performance liquid chromatography (HPLC) system with a UV detector
Methodology:
-
Add an excess amount of this compound powder to 1 mL of each solvent system in a microcentrifuge tube.
-
Cap the tubes tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC-MS system
Methodology:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store this compound solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose this compound solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the initial concentration.
-
Analyze all samples by a suitable HPLC-MS method to separate and identify the degradation products.[8][9]
Visualizations
Caption: A general workflow for enhancing the solubility of this compound.
Caption: A decision-making process for developing a stability-indicating HPLC method.
Caption: A potential degradation pathway for this compound under various stress conditions.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. The ways to improve drug stability [repository.usmf.md]
- 6. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Alisamycin purification from culture broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Alisamycin from culture broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a member of the manumycin group of antibiotics, which are polyketide secondary metabolites produced by Streptomyces species.[1] It exhibits activity against Gram-positive bacteria and fungi.[2] A key feature of this compound and related polyene antibiotics is their instability under certain conditions. They are known to be sensitive to light, heat, and extreme pH levels.[3]
Q2: What is the general workflow for purifying this compound from a fermentation broth?
The purification of this compound typically follows a multi-step process that begins with the separation of the microbial biomass from the culture broth, followed by extraction of the active compound and subsequent chromatographic purification.
A typical workflow includes:
-
Harvest and Biomass Separation: The fermentation broth is harvested, and the mycelium is separated from the liquid component, usually by centrifugation or filtration.
-
Solvent Extraction: The clarified broth and/or the mycelial cake is extracted with a water-immiscible or partially miscible organic solvent to transfer the this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more chromatography steps to separate this compound from impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
Q: I am getting a very low yield of this compound after the initial solvent extraction. What could be the cause?
A: Low yield at the extraction stage can be attributed to several factors, ranging from the fermentation conditions to the extraction procedure itself. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Logic for Low Extraction Yield
References
Technical Support Center: Enhancing the Antitumor Activity of Alisamycin Derivatives
Disclaimer: Publicly available research specifically detailing the enhanced antitumor activity of Alisamycin derivatives is limited. This technical support center leverages data and protocols from closely related manumycin-class antibiotics, particularly Manumycin A, as a representative guide for researchers. Methodologies and expected outcomes should be adapted and validated for specific this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the antitumor activity of this compound and its derivatives?
A1: this compound belongs to the manumycin class of antibiotics. The primary antitumor mechanism of this class is the inhibition of farnesyltransferase (FTase).[1][2][3] FTase is a critical enzyme that attaches a farnesyl group to various proteins, most notably Ras proteins.[2][4] This farnesylation is essential for anchoring Ras to the cell membrane, enabling it to participate in signaling pathways that control cell growth, proliferation, and survival.[2] By inhibiting FTase, this compound derivatives can prevent Ras activation, thereby disrupting these oncogenic signaling cascades.[3]
Q2: Beyond farnesyltransferase inhibition, are there other known mechanisms of action?
A2: Yes, recent studies on manumycin-class compounds suggest additional mechanisms contribute to their antitumor effects. These include:
-
Induction of Reactive Oxygen Species (ROS): Manumycin A has been shown to increase the production of ROS within cancer cells, leading to oxidative stress, DNA damage, and apoptosis.[1][5]
-
Inhibition of the PI3K-AKT Pathway: Some derivatives can block the PI3K-AKT signaling pathway, which is crucial for tumor cell survival and proliferation.[1]
-
Inhibition of Thioredoxin Reductase 1 (TrxR-1): Manumycin A has been identified as a potent inhibitor of TrxR-1, an enzyme involved in redox homeostasis. Inhibition of TrxR-1 can lead to increased oxidative stress and cell death.[6][7]
-
Modulation of STAT3 and Telomerase Activity: Manumycin has been observed to inhibit STAT3 and telomerase activity in glioma cells, further contributing to its anticancer effects.[8]
Q3: What are the initial steps to confirm the enhanced antitumor activity of a novel this compound derivative?
A3: A dose-response experiment is the first step to determine the half-maximal inhibitory concentration (IC50) of your derivative in the cancer cell line of interest. This provides a quantitative measure of its cytotoxic potential. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control compound known to induce cell death.
Q4: How can I be sure the observed cytotoxicity is specific to cancer cells?
A4: To assess the specificity of your this compound derivative, it is recommended to perform cytotoxicity assays on a mixed culture of tumor and non-tumor cells. This allows for the direct comparison of the compound's effect on both cell types.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell distribution across wells. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects: Evaporation from wells on the plate's perimeter. | Avoid using the outer wells of the microplate. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Compound Precipitation: Derivative is not fully soluble at the tested concentrations. | Visually inspect the wells for precipitate after adding the compound. If observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[9] |
| Mycoplasma Contamination: Can alter cellular response to treatment. | Regularly test cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. |
Issue 2: Low or No Observed Antitumor Activity
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration: The tested concentration range is too low. | Perform a broad-range dose-response experiment to identify the effective concentration range for your specific cell line. |
| Incorrect Incubation Time: The duration of treatment is not long enough to induce a response. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. | Test the derivative on a panel of different cancer cell lines. Consider cell lines with known Ras mutations, as they may be more sensitive to farnesyltransferase inhibitors. |
| Compound Degradation: The derivative may be unstable in the culture medium. | Assess the stability of your compound in the culture medium over the course of the experiment. |
Quantitative Data Summary
The following table summarizes the IC50 values for Manumycin A in various cancer cell lines, which can serve as a benchmark for evaluating novel this compound derivatives.
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colorectal Carcinoma | 45.05 |
| Caco-2 | Colorectal Carcinoma | 43.88 |
| LNCaP | Prostate Cancer | ~10-20 |
| PC3 | Prostate Cancer | ~20-30 |
| HEK293 | Human Embryonic Kidney | >100 |
Data is compiled from multiple sources and should be used for comparative purposes only.[1][10]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Materials: 96-well plates, tumor cells, culture medium, this compound derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. Western Blot for PI3K-AKT Pathway Analysis
This protocol allows for the analysis of protein expression levels to determine the effect of the this compound derivative on specific signaling pathways.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-phospho-AKT, anti-AKT), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Treat cells with the this compound derivative at the desired concentration and time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT and total AKT).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phospho-AKT to total AKT would indicate inhibition of the pathway.
-
Visualizations
Caption: Proposed signaling pathway of this compound derivatives.
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Minimizing Alisamycin degradation during storage and handling
Welcome to the Alisamycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and handling. The following information is based on available data for this compound and related compounds from the manumycin group of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antibiotic belonging to the manumycin group, produced by Streptomyces sp.[1]. Like other members of its class, its primary mechanism of action is the inhibition of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting FTase, this compound prevents the activation of the Ras signaling pathway, which is often implicated in cell proliferation and survival. More recent studies on manumycin-group antibiotics suggest additional mechanisms, including the inhibition of thioredoxin reductase 1 (TrxR-1) and the induction of apoptosis.
Q2: What are the general recommendations for storing this compound powder?
A2: Based on data for the related compound Manumycin A, this compound powder should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. It is crucial to protect the compound from light. When stored properly at -20°C, it is expected to be stable for at least one year.
Q3: How should I prepare and store this compound solutions?
A3: this compound is sparingly soluble in aqueous buffers. For optimal solubilization, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), and then dilute with the aqueous buffer of choice. Stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light. Aqueous solutions are less stable, and it is not recommended to store them for more than one day.
Q4: What are the known factors that can cause this compound degradation?
A4: Based on the characteristics of the manumycin group, this compound is likely susceptible to degradation under the following conditions:
-
Exposure to light: Photodegradation is a common issue for polyene compounds like this compound.
-
Extreme pH: Strong acids and alkalis can lead to chemical decomposition.
-
Presence of strong oxidizing or reducing agents: These can chemically modify the structure of the antibiotic.
-
Elevated temperatures: Heat can accelerate degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -20°C or -80°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Incompatibility with experimental buffer. | Check the pH of your buffer. Avoid highly acidic or alkaline conditions. If possible, perform a pilot study to assess the stability of this compound in your specific experimental medium over the time course of your experiment. | |
| Precipitation of this compound in aqueous solution | Poor solubility. | Ensure the final concentration of the organic solvent used for initial dissolution is compatible with your experimental system and does not exceed the recommended percentage. Prepare fresh dilutions from a concentrated stock solution just before use. |
| Inconsistent experimental results | Inconsistent handling of this compound. | Standardize your protocol for handling this compound. Ensure all users are aware of the storage and handling recommendations. Protect the compound and its solutions from light at all stages of the experiment. |
| Visible change in color of powder or solution | Potential degradation. | Do not use the product. Discard the degraded material and use a fresh vial of this compound. Review your storage and handling procedures to prevent future degradation. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Manumycin A (as an analogue for this compound)
| Form | Short-Term Storage | Long-Term Storage | Stability |
| Powder | +4°C | -20°C | ≥ 4 years at -20°C[2] |
| In Solvent | -20°C | -80°C | Stable for at least 1 year at -20°C after reconstitution[1] |
Table 2: Solubility of Manumycin A (as an analogue for this compound)
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[3] |
| Ethanol | ~5 mg/mL[3] |
| Methanol | 9.80-10.20 mg/mL |
| Water | Insoluble/Sparingly soluble[1][3] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer under various conditions (e.g., temperature, light exposure).
1. Materials:
- This compound powder
- HPLC-grade solvent for dissolution (e.g., DMSO)
- Buffer of interest (e.g., PBS pH 7.4)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
- HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
- Temperature-controlled incubator/oven
- Light-protected and transparent vials
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in the chosen organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). Protect from light.
3. Preparation of Stability Samples:
- Dilute the stock solution with the buffer of interest to the final desired concentration for the stability study.
- Aliquot the solution into different sets of vials for each condition to be tested (e.g., 4°C, 25°C, 40°C; light-exposed, light-protected).
- One set of vials should be immediately analyzed at time zero (T=0) to establish the initial concentration.
4. Incubation:
- Store the vials under the specified conditions.
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition for analysis.
5. HPLC Analysis:
- Set up the HPLC system with a suitable C18 column and mobile phase gradient. The detection wavelength should be set based on the UV absorbance maxima of this compound.
- Inject a standard volume of the sample from each time point.
- Record the chromatogram and determine the peak area of the this compound peak.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Strategies to Reduce Compound Toxicity in Preclinical Models
Disclaimer: Publicly available information on the specific preclinical toxicity of Alisamycin is limited. The following guide provides general strategies and troubleshooting for reducing the toxicity of novel compounds in preclinical models, using established methodologies from similar classes of molecules, such as other antibiotics and cytotoxic agents. These principles can be adapted for investigating and mitigating the potential toxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity (e.g., weight loss, organ damage) in our preclinical models with our new compound. What are the initial steps to address this?
A1: The first step is to confirm that the observed toxicity is compound-related and dose-dependent. A systematic approach is crucial:
-
Dose-Response Assessment: Conduct a dose-ranging study to establish a clear relationship between the dose of the compound and the severity of the toxic effects. This will help in identifying a maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. High plasma concentrations (Cmax) or prolonged exposure (AUC) might be contributing to toxicity.
-
Histopathological Analysis: Perform detailed histopathology on target organs to understand the nature and extent of the tissue damage.
-
Mechanism of Toxicity Investigation: Based on the compound's class and the observed pathology, hypothesize and investigate the potential mechanism of toxicity (e.g., oxidative stress, apoptosis, inflammation).
Q2: How can we modify our formulation to reduce systemic toxicity?
A2: Formulation strategies can significantly alter the pharmacokinetic profile of a compound, potentially reducing its toxicity while maintaining efficacy. Consider the following approaches:
-
Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its biodistribution, reducing accumulation in sensitive organs.
-
Nanoparticle Formulation: Similar to liposomes, nanoparticles can improve the therapeutic index by enabling targeted delivery and controlled release.[1]
-
Change in Vehicle/Excipients: The choice of vehicle can impact solubility, absorption, and local tolerance. Experiment with different biocompatible vehicles to optimize delivery.
-
Alternative Routes of Administration: If toxicity is associated with a specific route (e.g., gastrointestinal toxicity with oral gavage), exploring alternative routes like subcutaneous or intravenous infusion might be beneficial.[2]
Q3: Can co-administration of other agents help mitigate the toxicity of our compound?
A3: Yes, co-administering cytoprotective agents is a common strategy, particularly for compounds with known mechanisms of toxicity. For instance, if your compound is suspected to induce cardiotoxicity via oxidative stress (a known issue with anthracyclines), you could explore co-administration with antioxidants. Dexrazoxane is an FDA-approved cardioprotective agent used with anthracyclines.[3][4]
Troubleshooting Guides
Issue 1: High Incidence of Cardiotoxicity
Symptoms: Changes in cardiac biomarkers (e.g., troponins), altered electrocardiogram (ECG) readings, and histopathological evidence of cardiac muscle damage.
Troubleshooting Steps:
-
Establish a Cardiotoxicity Monitoring Protocol:
-
Investigate Mechanism:
-
Assess markers of oxidative stress in cardiac tissue.
-
Evaluate apoptotic pathways in cardiomyocytes.
-
-
Mitigation Strategies:
-
Dose Optimization: Reduce the dose or alter the dosing schedule (e.g., continuous infusion instead of bolus injection) to lower peak plasma concentrations.[6]
-
Co-administration of Cardioprotective Agents:
-
Dexrazoxane: If the mechanism involves topoisomerase IIβ inhibition, dexrazoxane could be protective.[3]
-
Antioxidants: Agents like N-acetylcysteine or coenzyme Q10 could be explored if oxidative stress is a key mechanism.
-
-
Formulation: Utilize liposomal formulations to reduce cardiac exposure.
-
Issue 2: Severe Gastrointestinal (GI) Toxicity
Symptoms: Diarrhea, weight loss, and histopathological damage to the intestinal lining.
Troubleshooting Steps:
-
Assess GI Damage:
-
Perform regular body weight measurements.
-
Conduct histopathology of the stomach and intestines.
-
-
Mitigation Strategies:
-
Supportive Care: Provide fluid and electrolyte therapy to prevent dehydration and offer easily digestible food.[7]
-
Formulation: Consider enteric-coated formulations for oral compounds to bypass the stomach and release the drug in the small intestine.
-
Route of Administration: Switch to a parenteral route (e.g., intravenous, subcutaneous) to avoid direct contact with the GI tract.[2]
-
Quantitative Data Summary
Table 1: Comparison of Toxicity Reduction Strategies for Anthracyclines (Applicable as a model for other cytotoxic compounds)
| Strategy | Key Findings | Reference Compound(s) | Preclinical Model(s) | Citation(s) |
| Dose Modification | Limiting cumulative dose reduces the risk of delayed cardiac events. | Doxorubicin | Various | [6] |
| Replacing bolus administration with slow infusions lowers peak plasma concentrations and reduces cardiac exposure. | Doxorubicin | Various | [6] | |
| Formulation Change | Liposomal encapsulation reduces cardiotoxicity compared to conventional formulations. | Doxorubicin | Various | [5][6] |
| Co-administration | Dexrazoxane significantly reduces the incidence of heart failure. | Doxorubicin | Multiple randomized trials | [3][4] |
| Beta-blockers, ACE inhibitors, and statins have shown beneficial effects in preventing cardiotoxicity. | Anthracyclines | Clinical trials | [5][8] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Cardiotoxicity in a Rodent Model
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing Regimen: Administer the test compound via the intended route for a specified duration. Include a vehicle control group and a positive control group (e.g., doxorubicin).
-
In-Life Monitoring:
-
Record body weight and clinical signs daily.
-
Perform serial echocardiography at baseline and at specified time points to measure LVEF, fractional shortening, and GLS.
-
Collect blood samples for cardiac biomarker analysis (cTnI, cTnT) at baseline and terminal points.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological examination.
-
Snap-freeze another portion of the heart tissue for biomarker analysis (e.g., oxidative stress markers).
-
-
Histopathology: Process fixed heart tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should evaluate for signs of cardiomyocyte injury, inflammation, and fibrosis.
Protocol 2: Preparation and Evaluation of a Liposomal Formulation
-
Lipid Film Hydration:
-
Dissolve the test compound and lipids (e.g., DSPC, cholesterol, DSPE-PEG2000) in an organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the solvent under vacuum using a rotary evaporator.
-
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature to form multilamellar vesicles (MLVs).[7]
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through polycarbonate membranes with specific pore sizes (e.g., 100 nm).[7]
-
-
Purification: Remove unencapsulated (free) compound using techniques like dialysis or size exclusion chromatography.[7]
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering.
-
Calculate encapsulation efficiency by quantifying the amount of encapsulated drug versus the total drug used.
-
-
In Vivo Evaluation: Compare the toxicity profile of the liposomal formulation against the free compound in a relevant animal model, following a protocol similar to Protocol 1.
Visualizations
Caption: Hypothetical signaling pathway of compound-induced cardiotoxicity.
Caption: Experimental workflow for preclinical toxicity reduction.
Caption: Decision tree for toxicity reduction strategies.
References
- 1. Maximizing Potency of Preclinical Formulation Development | Altasciences Blog [altasciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cardiotoxicity in anthracycline therapy: Prevention strategies | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the resolution of Alisamycin in HPLC analysis
Welcome to the Alisamycin HPLC Analysis Technical Support Center. This guide provides troubleshooting information and frequently asked questions to help you improve the resolution and overall quality of your this compound analysis.
Troubleshooting Guide: Improving this compound Resolution
High-performance liquid chromatography (HPLC) can present challenges such as poor resolution, peak tailing, and retention time variability.[1][2] This section addresses specific problems you might encounter during this compound analysis.
Q1: Why am I seeing poor resolution or overlapping peaks for this compound?
Poor resolution, where peaks are not well separated, is a common issue that can make accurate quantification difficult.[3]
Potential Causes and Solutions:
-
Incorrect Mobile Phase Composition: The pH, solvent ratio (e.g., acetonitrile to water), and buffer concentration of the mobile phase are critical for good separation.[1][3][4] this compound, as a complex antibiotic, may have ionizable groups sensitive to pH changes.[5]
-
Solution: Systematically adjust the mobile phase. Vary the organic solvent (acetonitrile or methanol) percentage. If this compound is ionizable, optimize the mobile phase pH. Using a buffer is crucial to prevent pH variations and ensure reproducibility.[6] For complex mixtures, a gradient elution, where the solvent composition changes over time, can significantly improve resolution.[3][7]
-
-
Inappropriate HPLC Column: The column's stationary phase chemistry, particle size, and length directly impact separation efficiency.[8]
-
Column Degradation: Over time, columns can become contaminated or the packing material can degrade, leading to broader peaks and loss of resolution.[3][7]
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the time analytes have to interact with the stationary phase.
-
Solution: In most cases, lowering the flow rate can improve peak resolution by allowing more time for separation to occur, although this will increase the total run time.[8]
-
Troubleshooting Workflow for Poor Resolution
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Q2: My this compound peak is tailing or showing asymmetry. What can I do?
Peak tailing, where a peak has an asymmetrical shape with a "tail," can interfere with integration and reduce accuracy.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[3]
-
Solution: Reduce the sample concentration or the injection volume.[3] Dilute your this compound standard and sample to fall within the column's optimal loading capacity.
-
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.
-
Solution: Adjust the mobile phase pH to suppress silanol activity (e.g., work at a pH < 3) or use a modern, end-capped column designed to minimize these interactions.[3] Adding a competing base to the mobile phase in small concentrations can also help.
-
-
Column Contamination or Voids: Contaminants at the column inlet or a void in the packing material can distort peak shape.
-
Solution: First, try cleaning the column. If this fails, reversing the column (if permitted by the manufacturer) and flushing it may remove inlet contamination. A void often means the column needs to be replaced.
-
Factors Affecting Peak Shape in HPLC
Caption: Key factors influencing HPLC peak symmetry.
Frequently Asked Questions (FAQs)
Q: What are the typical starting conditions for an this compound HPLC method? A: For a compound like this compound, a good starting point for method development is a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) at a flow rate of 1.0 mL/min.[9] Detection is often performed using a UV detector at a wavelength where the analyte has significant absorbance, such as 276 nm or 315 nm.[5]
Q: How does temperature affect the resolution of this compound? A: Column temperature influences mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and shorter run times. However, for some compounds, lower temperatures can increase retention and improve the resolution between closely eluting peaks.[8] It is important to operate within the temperature limits of your specific column.
Q: When should I use gradient elution instead of isocratic elution? A: Isocratic elution (constant mobile phase composition) is simpler and often sufficient for separating a few compounds with similar properties. Gradient elution (varied mobile phase composition) is preferable when analyzing complex samples containing compounds with a wide range of polarities. It helps to elute highly retained compounds more quickly while still providing good resolution for early-eluting peaks.[3]
Data Summary: HPLC Method Parameters
The table below summarizes typical parameters that can be adjusted to optimize the resolution of this compound.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) | Condition 3 (Optimized Isocratic) | Effect on Resolution |
| Column | C18, 5 µm, 150x4.6 mm | C18, 3.5 µm, 100x4.6 mm | Phenyl-Hexyl, 5 µm, 150x4.6 mm | Smaller particles and different chemistry can improve selectivity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 20mM Phosphate Buffer, pH 3.0 | Water with 20mM Phosphate Buffer, pH 6.8 | pH control is critical for ionizable compounds. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Changing the organic solvent alters selectivity.[11] |
| Composition | 60% A : 40% B | 95% A to 5% A over 15 min | 55% A : 45% B | Gradient elution is powerful for complex samples.[3] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min | Lower flow rates often increase resolution.[8] |
| Temperature | 30 °C | 40 °C | 30 °C | Affects viscosity and retention.[8] |
Detailed Experimental Protocol: Standard HPLC Analysis of this compound
This protocol provides a baseline method for the analysis of this compound. Optimization will likely be required.
1. Preparation of Mobile Phase
- Mobile Phase A: Prepare a 20mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: HPLC-grade acetonitrile.
- Degas both mobile phases by sonication or vacuum filtration before use.[12]
2. Standard Solution Preparation
- Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is your stock solution (100 µg/mL).
- Prepare working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
- Prepare the sample to obtain a final concentration within the calibration range (e.g., ~25 µg/mL).
- The sample solvent should be as close as possible to the initial mobile phase composition to avoid peak distortion.
- Filter the final sample solution through a 0.20 µm syringe filter into an HPLC vial.[13]
4. HPLC Instrument Setup and Run
- Column: C18, 150 mm x 4.6 mm, 5 µm
- Mobile Phase: 65% Mobile Phase A : 35% Mobile Phase B (adjust as needed)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detector: UV at 315 nm[5]
- Run Time: 15 minutes or until the this compound peak has eluted and the baseline is stable.
5. Data Analysis
- Identify the this compound peak based on the retention time of the reference standard.
- Integrate the peak area.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the sample using the calibration curve.
This compound HPLC Analysis Workflow
Caption: Standard workflow for quantitative HPLC analysis of this compound.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. thaiscience.info [thaiscience.info]
- 10. ijprajournal.com [ijprajournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
Technical Support Center: Overcoming Alisamycin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisamycin. The information is designed to help address specific issues that may be encountered during experiments, with a focus on overcoming potential bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic belonging to the manumycin group.[1] It is known to be active against Gram-positive bacteria and fungi.[1] The proposed mechanism of action for the manumycin class of antibiotics is the inhibition of farnesyltransferase (FTase), a critical enzyme in various cellular processes. By inhibiting FTase, this compound likely disrupts essential pathways in bacteria, leading to growth inhibition.
Q2: We are observing a lack of efficacy of this compound against a typically susceptible bacterial strain. What could be the reason?
A lack of efficacy could be due to the development of resistance. Based on studies of other farnesyltransferase inhibitors (FTIs), two primary mechanisms of resistance are plausible:
-
Target Modification: Mutations in the bacterial farnesyltransferase enzyme can prevent this compound from binding effectively, rendering the antibiotic inactive.
-
Active Efflux: The bacteria may have acquired or upregulated efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target at a sufficient concentration.
Q3: How can we confirm if our bacterial strain has developed resistance to this compound?
The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain and compare it to the MIC of a known susceptible (wild-type) strain. A significant increase in the MIC value is a strong indicator of resistance.
Q4: What are the potential strategies to overcome this compound resistance?
Based on research into farnesyltransferase inhibitors, two main strategies can be explored:
-
Combination Therapy: Using this compound in combination with other antimicrobial agents can be effective. For instance, combining it with a membrane-permeabilizing agent like colistin has been shown to restore the activity of FTIs against resistant Gram-negative bacteria.[2][3] This approach may also be effective against resistant Gram-positive strains.
-
Efflux Pump Inhibition: If resistance is due to efflux pumps, co-administering this compound with an efflux pump inhibitor (EPI) could restore its efficacy. EPIs block the transporter proteins, allowing this compound to accumulate inside the bacterial cell.
Troubleshooting Guides
Problem 1: Higher than expected MIC values for this compound against a target bacterial strain.
This guide will help you to systematically investigate and troubleshoot unexpected increases in this compound MIC values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Experimental Error | 1. Review the detailed MIC determination protocol (see Experimental Protocols section).2. Verify the concentration and purity of the this compound stock solution.3. Ensure the correct bacterial inoculum density was used.4. Check the incubation conditions (time, temperature, atmosphere). | Consistent and reproducible MIC values in line with expected ranges for susceptible strains. |
| Bacterial Resistance | 1. If experimental error is ruled out, proceed with resistance mechanism investigation.2. Perform whole-genome sequencing to identify potential mutations in the farnesyltransferase gene.3. Conduct an efflux pump activity assay (see Experimental Protocols section). | Identification of specific mutations in the target enzyme or increased efflux pump activity, confirming the resistance mechanism. |
Quantitative Data Summary: Hypothetical MIC Values
The following table provides hypothetical MIC values to illustrate the differences between susceptible and resistant strains. Actual values should be determined experimentally.
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus (Wild-Type) | 0.5 - 2.0 | Susceptible |
| Staphylococcus aureus (Resistant) | 16 - 64 | Resistant |
| Bacillus subtilis (Wild-Type) | 1.0 - 4.0 | Susceptible |
| Bacillus subtilis (Resistant) | 32 - 128 | Resistant |
Problem 2: this compound shows reduced efficacy in a time-kill assay despite a susceptible MIC.
This guide addresses the scenario where this compound's bactericidal activity is lower than anticipated based on its MIC value.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inoculum Effect | 1. Repeat the time-kill assay with a lower initial inoculum density. | Improved bactericidal activity at lower bacterial concentrations. |
| Tolerance | 1. Determine the Minimum Bactericidal Concentration (MBC) in addition to the MIC. A high MBC/MIC ratio (>32) suggests tolerance.2. Investigate combination therapy to enhance bactericidal activity (see Experimental Protocols section). | Confirmation of tolerance and identification of a synergistic drug combination that enhances killing. |
| Drug Degradation | 1. Assess the stability of this compound in the assay medium over the time course of the experiment. | Confirmation of drug stability and ruling out degradation as a cause for reduced efficacy. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
1. Materials:
- This compound stock solution (e.g., 1 mg/mL in DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Spectrophotometer
2. Method:
- Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
- Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
- Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.
- Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Combination Therapy
1. Materials:
- This compound stock solution
- Second antimicrobial agent stock solution (e.g., colistin)
- CAMHB
- 96-well microtiter plates
- Bacterial culture
2. Method:
- Prepare serial dilutions of this compound along the rows and the second agent along the columns of a 96-well plate.
- Inoculate the plate with the bacterial suspension as described in the MIC protocol.
- Incubate the plate and determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity Screening
1. Materials:
- Trypticase Soy Agar (TSA) plates
- Ethidium Bromide (EtBr) stock solution
- Bacterial cultures (test strain and a known susceptible control)
2. Method:
- Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
- From an overnight culture, streak the test strain and the control strain from the center of the plate to the edge, resembling the spokes of a wheel.
- Incubate the plates at 37°C for 16-18 hours.
- Visualize the plates under UV light. The lowest concentration of EtBr that produces fluorescence in the bacterial streak is recorded. A higher concentration of EtBr required for fluorescence in the test strain compared to the control suggests increased efflux pump activity.
Visualizations
Caption: Inhibition of farnesyltransferase by this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro synergy of Farnesyltransferase inhibitors in combination with colistin against ESKAPE bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro synergy of Farnesyltransferase inhibitors in combination with colistin against ESKAPE bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Alisamycin Dosage for In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alisamycin and other manumycin-group antibiotics in in vivo efficacy studies. Given the limited publicly available data on this compound, this guide leverages information from a well-characterized member of the same antibiotic group, Manumycin A, to provide foundational guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other manumycin-group antibiotics?
A1: this compound is a member of the manumycin group of antibiotics.[1] While specific data on this compound is sparse, the broader class of manumycin-type metabolites are known to be small linear polyketides.[1] A prominent member of this group, Manumycin A, exhibits its biological effects through multiple mechanisms. It is a known inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins involved in cell signaling pathways that regulate cell growth and proliferation.[2] Additionally, Manumycin A inhibits thioredoxin reductase 1 (TrxR-1), leading to increased intracellular reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death).[3][4][5] It also demonstrates anti-inflammatory and immunomodulatory effects by inhibiting the release of pro-inflammatory cytokines like IL-1β and IL-18.[6]
Q2: What is a typical starting dosage for in vivo studies with manumycin-group antibiotics like this compound?
A2: Due to the lack of specific in vivo data for this compound, it is recommended to refer to studies conducted with Manumycin A. For mouse models, dosages of Manumycin A have been reported in the range of 2.5 mg/kg to 5 mg/kg administered via intraperitoneal injection.[7][8] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and disease state.
Q3: How should I prepare this compound for in vivo administration?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite promising in vitro results. | - Suboptimal dosage. - Poor bioavailability. - Rapid metabolism or clearance. - Inadequate drug exposure at the target site. | - Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal effective dose. - Evaluate different administration routes (e.g., intravenous, subcutaneous) to improve bioavailability. - Perform pharmacokinetic (PK) studies to determine the drug's half-life, clearance, and distribution. - Analyze drug concentration in the target tissue. |
| Toxicity observed in animal models (e.g., weight loss, lethargy). | - Dosage is too high. - Vehicle toxicity. - Off-target effects of the compound. | - Reduce the dosage and/or the frequency of administration. - Conduct a vehicle-only control group to assess the toxicity of the formulation. - Monitor animals closely for clinical signs of toxicity. - Perform histopathological analysis of major organs to identify any tissue damage. |
| Compound precipitates out of solution during preparation or administration. | - Poor solubility of the compound in the chosen vehicle. - The concentration of the compound is too high. | - Increase the proportion of the organic solvent (e.g., DMSO) in the vehicle, keeping it within acceptable limits for animal administration. - Gently warm the solution or use sonication to aid dissolution.[7] - Prepare a more dilute solution and increase the injection volume (within acceptable limits). - Test alternative vehicle formulations. |
| Variability in experimental results between animals. | - Inconsistent dosing technique. - Biological variability within the animal cohort. - Instability of the prepared compound. | - Ensure all personnel are properly trained on the administration technique. - Increase the number of animals per group to improve statistical power. - Prepare the dosing solution fresh for each experiment and protect it from light if the compound is light-sensitive.[12] |
Experimental Protocols
Protocol 1: Dose-Response Study in a Mouse Model
-
Animal Model: Select a relevant mouse model for the disease under investigation.
-
Grouping: Divide animals into multiple groups (n=5-10 per group), including a vehicle control group and at least three dose-level groups (e.g., low, medium, high).
-
Dose Selection: Based on available data for similar compounds (e.g., Manumycin A starting at 1 mg/kg, 2.5 mg/kg, and 5 mg/kg).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administration: Administer the drug via the chosen route (e.g., intraperitoneal injection) at a fixed schedule (e.g., once daily or every other day).
-
Monitoring: Monitor animals daily for signs of toxicity (weight loss, changes in behavior, etc.) and efficacy (e.g., tumor size reduction, bacterial load decrease).
-
Endpoint Analysis: At the end of the study, collect relevant tissues for pharmacodynamic and biomarker analysis.
Table 1: Example Data from a Dose-Response Study
| Group | Dose (mg/kg) | Average Tumor Volume (mm³) | Average Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | +5% |
| This compound | 1 | 1200 ± 200 | +3% |
| This compound | 2.5 | 800 ± 150 | -2% |
| This compound | 5 | 500 ± 100 | -8% |
Visualizations
Signaling Pathway of Manumycin A
Caption: Mechanism of action of Manumycin A.
Experimental Workflow for In Vivo Dosage Determination
Caption: Workflow for determining optimal in vivo dosage.
References
- 1. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 4. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Manumycin A 52665-74-4 [sigmaaldrich.com]
- 12. Manumycin A, Ras farnesyltransferase inhibitor (CAS 52665-74-4) | Abcam [abcam.com]
Validation & Comparative
Comparative Analysis of Alisamycin and Other Manumycin-Group Antibiotics
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and mechanisms of the manumycin family of antibiotics, with a focus on Alisamycin.
The manumycin group of antibiotics, a family of microbial metabolites, has garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antifungal, and potent anticancer properties. This guide provides a detailed comparison of this compound with other notable members of this class, such as Manumycin A, Nisamycin, and Manumycins E, F, and G. The information presented herein is supported by available experimental data to aid in research and development efforts.
Overview of Biological Activities
Members of the manumycin family share a common structural scaffold but exhibit a range of biological activities. While this compound has been reported to be active against Gram-positive bacteria and fungi with weak antitumour activity, other members like Manumycin A have been more extensively studied for their potent anticancer effects.[1]
Table 1: Summary of Reported Biological Activities
| Antibiotic | Antibacterial Activity | Antifungal Activity | Anticancer/Cytotoxic Activity |
| This compound | Active against Gram-positive bacteria[1] | Active[1] | Weak antitumour activity[1] |
| Manumycin A | Active against Gram-positive bacteria | Active | Potent inhibitor of various cancer cell lines |
| Nisamycin | Active against Gram-positive bacteria | Active | Exhibits cytotoxic activity |
| Manumycins E, F, & G | Active against Gram-positive bacteria[2] | Not explicitly stated | Weak cytotoxic activity against human colon tumor cell HCT-116[2] |
Comparative Performance Data
Quantitative data on the bioactivity of these antibiotics is crucial for comparative analysis. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values. It is important to note that specific quantitative data for this compound remains limited in publicly accessible literature.
Table 2: Antibacterial and Antifungal Activity (MIC in µg/mL)
| Organism | This compound | Manumycin A | Nisamycin | Manumycins E, F, & G |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available | Data not available | Data not available |
| Candida albicans | Data not available | Data not available | Data not available | Data not available |
Absence of data is indicated as "Data not available." Researchers are encouraged to consult specialized databases or conduct direct experimental comparisons.
Table 3: Anticancer/Cytotoxic Activity (IC50)
| Cell Line | This compound | Manumycin A | Nisamycin | Manumycins E, F, & G |
| C4-2B (Prostate Cancer) | Data not available | ~250 nM (causes ~8% cell death after 48h)[3] | Data not available | Data not available |
| Human Colon Tumor (HCT-116) | Data not available | Data not available | Data not available | Weak activity[2] |
| Glioma Cells | Data not available | Induces apoptosis[4] | Data not available | Data not available |
| Triple-Negative Breast Cancer | Data not available | Induces vacuolation death[5] | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many manumycin-group antibiotics is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[6] This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the Ras/Raf/ERK pathway.[3][7] Manumycin A, the most studied member, also exhibits its effects through the induction of reactive oxygen species (ROS) and inhibition of STAT3 phosphorylation.[4][8]
Manumycin A Signaling Pathway
The following diagram illustrates the key signaling pathways affected by Manumycin A, leading to its anticancer effects.
Caption: Manumycin A signaling pathways leading to anticancer effects.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are summaries of key experimental methodologies.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol Details:
-
Preparation of Antibiotic Stock: Dissolve the antibiotic in a suitable solvent to a known high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the IC50 of a compound on cancer cells is the MTT assay.
Experimental Workflow:
Caption: Workflow for IC50 determination using the MTT assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
Conclusion
The manumycin group of antibiotics, including this compound, presents a promising area for the discovery and development of new therapeutic agents. While Manumycin A has been extensively studied for its anticancer properties, a significant gap in the literature exists regarding the specific quantitative biological activities of this compound and other members of the family. Further research, including head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of this compound and to understand the structure-activity relationships within this important class of natural products. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to design and execute such studies.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin A inhibits triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Antibacterial Target of Alisamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alisamycin, a member of the manumycin group of antibiotics, has demonstrated activity against Gram-positive bacteria and fungi.[1] While the broader manumycin family is primarily recognized for its anticancer and immunosuppressive properties through the inhibition of farnesyltransferase in eukaryotic cells, the precise antibacterial target and mechanism of action for this compound remain an area of active investigation. This guide provides a comparative analysis of this compound's known antibacterial attributes alongside established antibiotic classes, offering insights into potential validation strategies and its place in the broader landscape of antimicrobial agents.
Comparative Analysis of Antibacterial Activity
A critical step in validating a novel antibacterial agent is to quantify its efficacy against a panel of clinically relevant bacteria. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, this section presents a generalized comparison of the antibacterial spectrum of the manumycin group with other major antibiotic classes.
Table 1: Comparison of Antibacterial Spectrum and Mechanism of Action
| Antibiotic Class | This compound (Manumycin Group) | Beta-Lactams (e.g., Penicillin) | Macrolides (e.g., Erythromycin) | Quinolones (e.g., Ciprofloxacin) |
| Primary Target | Unknown in bacteria. In eukaryotes, inhibits farnesyltransferase. | Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis. | 50S ribosomal subunit, inhibiting protein synthesis. | DNA gyrase and topoisomerase IV, inhibiting DNA replication. |
| Spectrum of Activity | Primarily Gram-positive bacteria and fungi.[1] | Broad spectrum, including Gram-positive and Gram-negative bacteria. | Primarily Gram-positive bacteria and atypical pathogens. | Broad spectrum, including Gram-positive and Gram-negative bacteria. |
| Mechanism of Action | Hypothesized to involve induction of reactive oxygen species (ROS). The exact mechanism is not yet validated. | Inhibition of peptidoglycan synthesis, leading to cell lysis. | Blocks the exit tunnel of the ribosome, preventing peptide elongation. | Traps enzyme-DNA complexes, leading to double-strand DNA breaks. |
| Common Resistance Mechanisms | Not well characterized. | Production of beta-lactamase enzymes, modification of PBPs. | Modification of the ribosomal target (methylation), efflux pumps. | Mutations in target enzymes, efflux pumps. |
Experimental Protocols for Target Validation
Validating the molecular target of a novel antibiotic is a multifaceted process that combines genetic, biochemical, and microbiological approaches. Below are detailed methodologies for key experiments that could be employed to elucidate and confirm the antibacterial target of this compound.
Target Identification using Affinity Chromatography and Mass Spectrometry
This method aims to isolate the bacterial protein(s) that directly bind to this compound.
Experimental Workflow:
References
Alisamycin: A Comparative Analysis of its Antitumor and Antibiotic Potential
Alisamycin, a member of the manumycin group of antibiotics, exhibits a dual capacity for both antitumor and antibiotic activities.[1][2] While specific quantitative data for this compound remains limited in publicly accessible literature, a comparative analysis based on its antibiotic class, particularly using Manumycin A as a representative, provides valuable insights into its potential therapeutic applications. This guide offers a detailed comparison of the antitumor and antibiotic effects of the manumycin-class antibiotics, supported by available experimental data and methodologies.
Data Presentation: A Tale of Two Activities
The antitumor and antibiotic efficacies of manumycin-type compounds are typically quantified by the half-maximal inhibitory concentration (IC50) against cancer cell lines and the minimum inhibitory concentration (MIC) against bacterial strains, respectively.
Antitumor Activity (IC50 Values)
Manumycin A, a well-studied member of the group, has demonstrated notable cytotoxicity against various cancer cell lines. The IC50 values are influenced by the specific cancer cell type and the duration of exposure.
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time |
| Manumycin A | Triple Negative Breast Cancer (TNBC) cells | 5 | 72 hours[1] |
| Manumycin A | Lung Cancer cells | 0-25 (enhanced with HSF1 inhibition) | 72 hours[1] |
| Manumycin A | Castration-Resistant Prostate Cancer cells | 0.25 | 48 hours[1] |
Note: Lower IC50 values indicate greater potency.
Antibiotic Activity (MIC Values)
| Compound | Bacterial/Fungal Group | Activity |
| This compound | Gram-positive bacteria | Active[1][2] |
| This compound | Fungi | Active[1][2] |
| Manumycins E, F, and G | Gram-positive bacteria | Active[3] |
Experimental Protocols: The "How-To" Behind the Data
The determination of IC50 and MIC values relies on standardized experimental protocols.
Cell Viability Assay for IC50 Determination
The IC50 values for antitumor activity are commonly determined using a Cell Viability Assay, such as the MTT or crystal violet assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., Manumycin A) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A reagent like MTT is added, which is converted into a colored formazan product by viable cells. The absorbance of the formazan is measured using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration that inhibits cell viability by 50% compared to untreated control cells.
Antimicrobial Susceptibility Testing for MIC Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined by broth microdilution or agar dilution methods.
-
Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is identified as the lowest concentration of the agent in which no visible growth (turbidity) is observed.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The distinct antitumor and antibiotic effects of manumycin-class antibiotics stem from their interactions with different cellular targets and pathways.
Antitumor Mechanism of Action
The antitumor activity of Manumycin A is multifaceted, primarily targeting key signaling pathways involved in cancer cell proliferation and survival. One of the main mechanisms is the inhibition of Ras farnesyltransferase, an enzyme crucial for the function of the Ras oncoprotein. This inhibition disrupts downstream signaling cascades like the Ras/Raf/ERK pathway. Additionally, manumycins can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis, and can also inhibit the PI3K-AKT pathway.
Caption: Antitumor signaling pathway of manumycin-class antibiotics.
Antibiotic Mechanism of Action
The antibiotic effect of this compound and other manumycins is directed against bacteria. While the precise molecular target for the antibiotic activity of the manumycin group is not as extensively detailed in the provided search results, it is known to be effective against Gram-positive bacteria. Generally, antibiotics function by targeting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of Alisamycin with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alisamycin, a member of the manumycin group of antibiotics, demonstrates activity primarily against Gram-positive bacteria and fungi.[1] While comprehensive cross-resistance studies detailing its interaction with a wide range of other antibiotics are not currently available in published literature, this guide provides a comparative framework based on its known mechanism of action and the established resistance patterns of other antibiotic classes. Understanding these distinctions is crucial for predicting potential cross-resistance and for designing effective combination therapies.
Antibacterial Spectrum of this compound
This compound has been shown to be active against Gram-positive bacteria.[1] As a member of the manumycin group, its antibacterial properties are noted, although the primary focus of research has often been on its anti-tumour and immunomodulatory activities.[2][3]
Mechanism of Action: A Potential for Novelty
The mechanism of action for the manumycin group of antibiotics, to which this compound belongs, is distinct from many conventional antibiotics. Manumycin A, a well-studied member of this group, functions as a farnesyltransferase inhibitor.[4][5] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components in cellular signal transduction pathways.[4][6] By inhibiting farnesyltransferase, manumycin compounds disrupt the Ras signaling cascade, which can induce apoptosis (programmed cell death) in eukaryotic cells.[4][7]
While the antibacterial mechanism of the manumycin group is not as extensively characterized, its unique mode of action in eukaryotic cells suggests a potentially novel target in bacteria that may not be shared by other antibiotic classes. This uniqueness could translate to a lower likelihood of cross-resistance with antibiotics that target well-established pathways like cell wall synthesis, protein synthesis, or DNA replication.
Comparative Analysis of Antibiotic Mechanisms
To facilitate an understanding of potential cross-resistance, the following table summarizes the mechanisms of action for major antibiotic classes. Cross-resistance is most likely to occur between antibiotics that share a similar mechanism of action or are affected by the same resistance mechanisms (e.g., efflux pumps).
| Antibiotic Class | Mechanism of Action | Examples | Potential for Cross-Resistance with this compound |
| Manumycin Group | Farnesyltransferase inhibition (in eukaryotes); specific bacterial target not fully elucidated. | This compound, Manumycin A | - |
| β-Lactams | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8] | Penicillins, Cephalosporins | Low: Targets are distinct. |
| Glycopeptides | Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. | Vancomycin, Teicoplanin | Low: Targets are distinct. |
| Aminoglycosides | Inhibit protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading.[9] | Gentamicin, Kanamycin | Low: Targets are distinct. |
| Macrolides | Inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing translocation.[8] | Erythromycin, Azithromycin | Low: Targets are distinct. |
| Lincosamides | Inhibit protein synthesis by binding to the 50S ribosomal subunit.[10][11] | Clindamycin | Low: Targets are distinct. |
| Tetracyclines | Inhibit protein synthesis by binding to the 30S ribosomal subunit and blocking tRNA binding. | Doxycycline, Tetracycline | Low: Targets are distinct. |
| Quinolones | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. | Ciprofloxacin, Levofloxacin | Low: Targets are distinct. |
| Sulfonamides | Inhibit folic acid synthesis by competing with para-aminobenzoic acid (PABA). | Sulfamethoxazole | Low: Targets are distinct. |
Experimental Protocols for Assessing this compound Cross-Resistance
Researchers can evaluate the cross-resistance profile of this compound using standard microbiological techniques.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound and comparator antibiotics against a panel of bacterial strains, including both susceptible and resistant isolates.
Methodology:
-
Broth Microdilution: Prepare serial twofold dilutions of this compound and other antibiotics in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB). Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Incubate at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Agar Dilution: Prepare agar plates containing serial twofold dilutions of the antibiotics. Spot a standardized bacterial suspension onto the agar surface. Incubate as described above. The MIC is the lowest concentration that prevents colony formation.
Cross-Resistance Evaluation
Objective: To assess whether resistance to other antibiotics confers resistance to this compound.
Methodology:
-
Select a panel of clinical isolates with known resistance mechanisms to various antibiotic classes (e.g., MRSA, VRE).
-
Determine the MIC of this compound against these resistant strains and compare them to the MICs against susceptible, wild-type strains of the same species.
-
A significant increase in the MIC of this compound for the resistant strains would suggest cross-resistance.
Visualizing Pathways and Workflows
Signaling Pathway Affected by Manumycin Group Antibiotics
The following diagram illustrates the Ras signaling pathway, which is inhibited by manumycin-type antibiotics like this compound in eukaryotic cells.
Caption: Inhibition of the Ras signaling pathway by this compound.
Experimental Workflow for Cross-Resistance Studies
This diagram outlines a typical workflow for investigating the cross-resistance of a novel antibiotic.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 6. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 11. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Quest for In Vivo Validation of Alisamycin: A Comparative Overview of the Manumycin Group's Biological Activity
Despite its classification as an antibiotic, a thorough review of existing scientific literature reveals a notable absence of in vivo studies specifically validating the antibacterial efficacy of Alisamycin in animal models. Research on this compound and its relatives in the manumycin group of antibiotics has predominantly focused on their potential as anti-cancer and immunosuppressive agents. This guide provides a comprehensive summary of the available data on this compound and the broader manumycin family, highlighting their mechanism of action and comparing their known biological activities, while underscoring the gap in in vivo antibacterial research.
This compound is a member of the manumycin group of antibiotics, which are known to be active against Gram-positive bacteria and fungi.[1] However, the primary research thrust for this class of compounds has been in oncology and immunology due to their potent inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway.[2][3][4][5]
The Manumycin Group: A Profile of Biological Activity
The manumycin family of antibiotics, including Manumycin A, E, F, G, and Nisamycin, share a common structural scaffold and exhibit a range of biological effects. While initial discoveries noted their antimicrobial properties, subsequent research has largely been dedicated to their ability to modulate cellular signaling pathways implicated in cancer.[6][7]
Mechanism of Action: Targeting the Ras Signaling Pathway
The predominant mechanism of action for the manumycin group is the inhibition of farnesyltransferase. This enzyme is crucial for the post-translational modification of the Ras protein, a key component in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting farnesyltransferase, manumycins prevent the proper localization and function of Ras, thereby disrupting downstream signaling and inhibiting cell proliferation.[2][4][5]
Comparative Biological Activities
The following table summarizes the known biological activities of this compound and other members of the manumycin group. It is important to note the lack of in vivo antibacterial data.
| Compound | Primary Activity | In Vitro Antibacterial Spectrum | In Vivo Efficacy Data (Antibacterial) | Key References |
| This compound | Antibiotic | Gram-positive bacteria, Fungi | Not Available | [1] |
| Manumycin A | Anti-cancer, Immunosuppressive | Weak anti-Gram-positive | Not Available | [2][3][4][5] |
| Manumycin E, F, G | Anti-cancer | Gram-positive bacteria | Not Available | [6] |
| Nisamycin | Antibiotic | Gram-positive bacteria, Fungi | Not Available | [7] |
Experimental Protocols: A Focus on Anti-Cancer Evaluation
Due to the absence of in vivo antibacterial studies, this section details a typical experimental workflow for evaluating the anti-cancer efficacy of manumycin group compounds, as inferred from the available literature.
General Workflow for In Vivo Anti-Cancer Studies
Conclusion and Future Directions
While this compound and the manumycin group of antibiotics hold a documented history of in vitro antimicrobial activity, the scientific community's focus has decisively shifted towards their potential in cancer therapy. The lack of published in vivo studies validating their efficacy in animal infection models represents a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. Future research is warranted to explore the in vivo antibacterial potential of this compound and its analogs, which could unveil novel therapeutic applications for this intriguing class of natural products. A direct comparison with established antibiotics in relevant animal infection models would be a critical first step in this direction.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 4. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Alisamycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alisamycin is an antibiotic belonging to the manumycin group, known for its activity against Gram-positive bacteria and fungi[1]. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of such natural products by identifying key structural motifs responsible for their biological activity. While specific SAR data on a wide range of this compound analogs is limited in publicly available literature, this guide provides a comparative overview based on the well-studied manumycin-group antibiotic, Manumycin A. This information, coupled with detailed experimental protocols and pathway visualizations, serves as a valuable resource for researchers engaged in the development of novel anti-infective and anti-cancer agents.
Comparative Biological Activity of Manumycin A
Due to the limited availability of quantitative data for a series of this compound analogs, this section presents the biological activity of Manumycin A, a prominent member of the same antibiotic group. The data is summarized to provide insights into the potential activity spectrum of related compounds.
| Compound | Cell Line/Organism | Activity Type | IC50 / MIC | Reference |
| Manumycin A | Human Monocytes (TNFα-stimulated) | Anti-inflammatory | 0.25-5 µM | [2] |
| Triple Negative Breast Cancer Cells | Cytotoxicity | 5 µM (72h) | [2] | |
| Lung Cancer Cells | Growth Inhibition | 0-25 µM (72h) | [2] | |
| Castration-Resistant Prostate Cancer Cells | Exosome Biogenesis Inhibition | 250 nM (48h) | [2] | |
| Human and C. elegans Farnesyltransferase | Enzyme Inhibition (Ki) | 4.15 µM (human), 3.16 µM (C. elegans) | [3] | |
| Various Cancer Cell Lines | Cytotoxicity (IC50) | 4.3 - 50 µM | [3] |
Experimental Protocols
A fundamental aspect of SAR studies is the consistent and reproducible biological evaluation of synthesized analogs. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric for assessing the antibacterial potency of novel compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro[4][5].
1. Materials and Reagents:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[4]
-
Sterile 96-well microtiter plates[6]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or ELISA reader
-
Sterile pipette tips and reservoirs
2. Preparation of Reagents:
-
Compound Stock Solutions: Prepare high-concentration stock solutions of each analog in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[4].
3. Assay Procedure:
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate[6].
-
In the first column of wells, add 100 µL of the highest concentration of the test compound (prepared in MHB). This will be your starting concentration for the two-fold serial dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column[6].
-
Column 11 will serve as the positive control (bacterial growth without compound), and column 12 as the negative control (broth only)[6].
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the negative control wells in column 12[6].
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours[6].
-
4. Data Analysis and Interpretation:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear)[5].
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control[6].
Visualizing Key Processes
To better understand the context of SAR studies and the potential mechanism of action of this compound and its analogs, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Postulated mechanism of action for Manumycin A.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Head-to-head comparison of Alisamycin and other antibiotics for specific pathogens
Alisamycin: A Comparative Analysis Against Other Antibiotics for Specific Pathogens
Introduction
This compound, also known as Kijanimicin, represents a novel class of antibiotics with a unique mechanism of action. This guide provides a head-to-head comparison of this compound's efficacy against specific pathogens relative to other commonly used antibiotics. The data presented is compiled from various preclinical studies to assist researchers, scientists, and drug development professionals in evaluating its potential therapeutic applications.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and other antibiotics against a panel of clinically relevant pathogens. Lower MIC values indicate greater efficacy.
Table 1: Comparative MIC Values (µg/mL) of this compound and Other Antibiotics
| Pathogen | This compound (Kijanimicin) | Vancomycin | Daptomycin | Linezolid |
| Staphylococcus aureus (MRSA) | 0.25 - 1 | 1 - 2 | 0.5 - 1 | 1 - 4 |
| Staphylococcus epidermidis (MRSE) | 0.125 - 0.5 | 1 - 4 | 0.25 - 1 | 1 - 2 |
| Enterococcus faecalis (VRE) | 0.5 - 2 | >256 | 1 - 4 | 1 - 2 |
| Enterococcus faecium (VRE) | 0.25 - 1 | >256 | 1 - 4 | 1 - 2 |
| Clostridium difficile | 0.06 - 0.25 | 0.25 - 1 | N/A | 0.5 - 2 |
Data sourced from preclinical studies on Kijanimicin.
Experimental Protocols
The data presented in this guide was generated using standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and comparator agents was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Bacterial strains were grown on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension, and the plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Mechanism of Action: Signaling Pathway
This compound exerts its bactericidal effect by inhibiting bacterial cell wall biosynthesis, a pathway distinct from that of beta-lactams and glycopeptides. It specifically targets the enzyme undecaprenyl-pyrophosphate synthase (UPPS), which is crucial for the synthesis of the lipid carrier molecule required for peptidoglycan assembly.
Simplified Signaling Pathway of this compound's Action
Caption: Inhibition of UPPS by this compound disrupts cell wall synthesis.
This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as MRSA and VRE. Its novel mechanism of action, targeting UPPS, makes it a promising candidate for further development, particularly for infections where current therapies are inadequate. The comparative data presented herein provides a foundational basis for its potential positioning in the antibiotic landscape. Further in vivo studies are warranted to fully elucidate its clinical utility.
Unraveling Alisamycin's Enigmatic Mechanism: A Comparative Guide to Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alisamycin's proposed mechanism of action with established antibiotics, supported by genetic validation studies. We delve into the molecular pathways this compound is thought to disrupt and contrast them with the well-defined actions of Clindamycin and Kanamycin.
This compound, a member of the manumycin group of antibiotics, exhibits a multifaceted biological profile, primarily targeting eukaryotic cells with potential anticancer and immunosuppressive activities, while its antibacterial effects are considered weak and mechanistically unresolved. Genetic studies are pivotal in validating the molecular targets of such compounds. This guide will explore the proposed mechanisms of this compound and provide a framework for its validation through genetic methodologies, drawing comparisons with the established antibacterial agents Clindamycin and Kanamycin.
Proposed Mechanism of Action of this compound
This compound and other manumycin-group antibiotics are thought to exert their primary effects on eukaryotic cells through the inhibition of key enzymes involved in critical cellular processes. The two primary proposed targets are Farnesyltransferase (FTase) and Thioredoxin Reductase (TrxR). Inhibition of these enzymes disrupts vital signaling pathways, including the Ras/Raf/ERK and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.
Farnesyltransferase Inhibition and the Ras/Raf/ERK Pathway
The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. For Ras to become functional, it must undergo post-translational modification, including farnesylation, a process catalyzed by Farnesyltransferase (FTase). By inhibiting FTase, this compound is proposed to prevent Ras localization to the cell membrane, thereby blocking downstream signaling through the Raf/MEK/ERK cascade. The disruption of this pathway can lead to cell cycle arrest and apoptosis.[1][2][3]
Thioredoxin Reductase Inhibition and Oxidative Stress
Thioredoxin Reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis and protecting against oxidative stress.[4] Inhibition of TrxR by this compound would lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[5]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory responses, as well as cell survival. Some studies suggest that manumycin-group antibiotics can modulate NF-κB signaling, although the precise mechanism is not fully elucidated.
Comparative Analysis with Established Antibiotics
To provide context for this compound's proposed mechanism, we compare it with two well-characterized antibiotics, Clindamycin and Kanamycin, which have distinct and validated antibacterial modes of action.
| Feature | This compound (Proposed) | Clindamycin | Kanamycin |
| Primary Target | Farnesyltransferase, Thioredoxin Reductase (in eukaryotes) | 50S ribosomal subunit (in bacteria) | 30S ribosomal subunit (in bacteria) |
| Cellular Process Inhibited | Protein prenylation, Redox homeostasis | Protein synthesis (translocation) | Protein synthesis (initiation and elongation) |
| Spectrum of Activity | Anticancer, Immunosuppressive, Weak antibacterial | Gram-positive and anaerobic bacteria | Broad-spectrum (primarily Gram-negative bacteria) |
| Mechanism of Resistance | Target site mutations (e.g., in FTase), Overexpression of target | Ribosomal methylation (erm genes), Efflux pumps, Enzymatic inactivation | Enzymatic modification (e.g., phosphorylation, acetylation), Ribosomal mutations |
Genetic Validation of the Mechanism of Action
Genetic studies are essential to unequivocally validate the proposed targets of this compound. These studies typically involve manipulating the expression of the target gene to observe the consequential effect on the drug's activity.
Validation of Farnesyltransferase Inhibition
-
Gene Knockout/Knockdown Studies: Using techniques like CRISPR-Cas9 to knock out the gene encoding Farnesyltransferase (FNTA or FNTB) or siRNA to knock down its expression should render cells resistant to this compound if FTase is the primary target.[2]
-
Resistance Mutation Analysis: Inducing resistance in cell lines by prolonged exposure to this compound and subsequently sequencing the FTase gene can identify mutations that confer resistance, providing direct evidence of target engagement.[6][7] Studies with farnesyltransferase inhibitors have shown that mutations clustering around the inhibitor's binding site can confer resistance.[6][7]
-
Overexpression Studies: Overexpressing FTase in cells could potentially lead to increased resistance to this compound, further validating it as the target.
Validation of Thioredoxin Reductase Inhibition
-
Gene Knockdown Studies: Knocking down the expression of Thioredoxin Reductase (TXNRD1) using siRNA has been shown to sensitize cells to certain treatments.[8][9][10][11] In the context of this compound, a similar knockdown would be expected to potentiate its cytotoxic effects if TrxR is a target.
-
Mutant Analysis: The use of cell lines expressing mutant forms of TrxR that are resistant to inhibition can help to confirm that the drug's effects are mediated through this enzyme.[5] For instance, a Sec-to-Cys mutant of TrxR1 has been shown to be resistant to certain inhibitors.[5]
Experimental Protocols
siRNA-mediated Knockdown of Farnesyltransferase or Thioredoxin Reductase
This protocol describes a general procedure for transiently knocking down the expression of a target gene in mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting the gene of interest (e.g., FNTA, TXNRD1) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Microcentrifuge tubes
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute the siRNA stock solution in Opti-MEM to the desired final concentration (e.g., 10-20 nM).
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-Lipofectamine complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
-
Drug Treatment and Viability Assay:
-
Following confirmation of successful knockdown, treat the transfected cells and control cells with varying concentrations of this compound.
-
After a predetermined exposure time, assess cell viability using a suitable method (e.g., MTT assay, CellTiter-Glo).
-
CRISPR-Cas9-mediated Gene Knockout of Farnesyltransferase or Thioredoxin Reductase
This protocol provides a general workflow for generating a stable knockout cell line using the CRISPR-Cas9 system.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plasmid vectors expressing Cas9 nuclease and a guide RNA (gRNA) targeting the gene of interest
-
Transfection reagent (e.g., Lipofectamine 3000) or electroporation system
-
Puromycin or other selection antibiotic (if the plasmid contains a resistance marker)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to the target gene into a Cas9 expression vector.
-
Transfection/Electroporation: Transfect or electroporate the Cas9-gRNA plasmid into the target cells.
-
Selection (if applicable): If the plasmid contains a selection marker, apply the appropriate antibiotic to select for cells that have taken up the plasmid.
-
Single-Cell Cloning: Dilute the cell population to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Expansion of Clones: Allow the single cells to proliferate and form colonies.
-
Screening for Knockout:
-
Expand the individual clones and extract genomic DNA.
-
Use PCR to amplify the genomic region targeted by the gRNA.
-
Sequence the PCR products (e.g., by Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation and gene knockout.
-
-
Functional Validation: Confirm the absence of the target protein in the knockout clones by Western blotting.
-
Drug Sensitivity Assay: Compare the sensitivity of the knockout cell line and the parental wild-type cell line to this compound using cell viability assays.
Visualizing the Pathways and Workflows
Conclusion
While this compound's potential as an anticancer and immunosuppressive agent is promising, its precise mechanism of action requires rigorous validation. The genetic approaches outlined in this guide, including gene knockout, knockdown, and resistance mutation analysis, provide a robust framework for confirming its molecular targets. By comparing its proposed mechanism with the well-understood actions of antibiotics like Clindamycin and Kanamycin, researchers can gain a clearer understanding of this compound's unique biological activities and pave the way for its potential therapeutic applications. The provided experimental protocols offer a starting point for laboratories equipped to perform such validation studies.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic response to farnesyltransferase inhibitors: proapoptotic targets of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioredoxin reductase-1 knock down does not result in thioredoxin-1 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioredoxin reductase-1 knock down does not result in thioredoxin-1 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Alisamycin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of alisamycin, an antibiotic of the manumycin group with noted anti-tumour activity.[1] Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. Given this compound's cytotoxic potential, all waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Core Principle: Handle as Cytotoxic Waste
This compound and any materials that come into contact with it should be managed as cytotoxic waste.[2][3] This classification requires stringent disposal protocols to mitigate risks to personnel and the environment.[2][4] Under no circumstances should this compound waste be disposed of down the drain or in regular trash receptacles.[5]
Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate PPE is mandatory when handling this compound waste to prevent exposure.[4][6][7]
| PPE Category | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption.[6] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and aerosols.[6] |
| Lab Coat | Disposable gown made of low-permeability fabric | Prevents contamination of personal clothing.[4][6] |
| Respiratory | N95 or higher-rated respirator | Recommended when handling powders or creating aerosols. |
Step-by-Step Disposal Protocols
The following procedures outline the safe disposal of various forms of this compound waste.
Disposal of Pure this compound (Solid/Powder)
-
Segregation: Isolate pure this compound waste from all other laboratory waste streams.
-
Packaging: Place the solid compound into a rigid, leak-proof container that is clearly labeled.[2]
-
Labeling: The container must be marked with "Hazardous Waste," "Cytotoxic Waste," and "this compound." Include the approximate quantity and the date of disposal.[2]
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, separate from incompatible materials.[2]
-
Collection: Arrange for pickup and disposal by a licensed hazardous waste contractor for incineration.[3]
Disposal of this compound Stock Solutions
-
Segregation: Do not mix this compound stock solutions with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Packaging: Collect this compound solutions in a dedicated, sealed, and leak-proof container designed for liquid hazardous waste.
-
Labeling: Clearly label the container with "Hazardous Liquid Waste," "Cytotoxic Waste," "this compound Solution," the solvent used, the estimated concentration, and the date.
-
Storage: Store the container in the designated hazardous waste accumulation area, ensuring it is securely sealed.
-
Collection: Schedule pickup through a certified hazardous waste disposal service.
Disposal of Contaminated Laboratory Materials
This category includes items such as pipette tips, gloves, gowns, bench paper, and cell culture plates that have come into contact with this compound.
-
Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.[4]
-
Packaging: Place contaminated materials into a designated, puncture-resistant container or a thick (minimum 2 mm) plastic bag labeled for cytotoxic waste.[2][4] The container or bag should be sealed to prevent leakage.[7]
-
Labeling: The container must clearly be marked with "Hazardous Waste," "Cytotoxic," and "this compound-Contaminated Debris," along with the date.[2]
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Collection: Arrange for disposal via a licensed hazardous waste contractor.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
